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Foundational

An In-Depth Technical Guide to 4-Bromo-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 4-bromo-6-nitroquinoline, a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-bromo-6-nitroquinoline, a key heterocyclic building block in medicinal chemistry. Recognizing the initial inquiry for the specific isomer 4-Bromo-2-methyl-6-nitroquinoline, an extensive search of chemical databases and literature revealed a lack of a registered CAS number or significant published data for this specific compound. Consequently, this guide focuses on the well-characterized and commercially available isomer, 4-bromo-6-nitroquinoline (CAS: 860195-53-5) . This document will detail its physicochemical properties, propose robust synthetic strategies, explore its chemical reactivity, and discuss its current and potential applications in the development of novel therapeutic agents. A hypothetical synthetic route for the originally requested 4-Bromo-2-methyl-6-nitroquinoline is also presented, based on established quinoline synthesis methodologies.

Introduction to Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. The introduction of substituents such as halogens and nitro groups can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, a bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while a nitro group can act as a hydrogen bond acceptor and an activating group for nucleophilic aromatic substitution.[3][4][5] The strategic placement of these groups, as seen in 4-bromo-6-nitroquinoline, creates a molecule of significant interest for the synthesis of compound libraries for screening and lead optimization.[3]

Physicochemical Properties of 4-Bromo-6-nitroquinoline

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-bromo-6-nitroquinoline are summarized in the table below.

PropertyValueSource
CAS Number 860195-53-5[6][7]
Molecular Formula C₉H₅BrN₂O₂[7][8]
Molecular Weight 253.05 g/mol [7][8]
IUPAC Name 4-bromo-6-nitroquinoline[6]
SMILES C1=CC2=NC=CC(=C2C=C1N+(=O)[O-])Br[9]
Appearance Reported as a solidN/A
Storage Inert atmosphere, 2-8°C[8]

Synthesis of 4-Bromo-6-nitroquinoline and its Isomers

Proposed Synthesis of 4-Bromo-6-nitroquinoline

A logical approach to the synthesis of 4-bromo-6-nitroquinoline would involve the initial synthesis of a substituted aniline followed by a cyclization reaction to form the quinoline core. A potential retrosynthetic analysis is presented below.

Retrosynthesis of 4-Bromo-6-nitroquinoline target 4-Bromo-6-nitroquinoline intermediate1 6-Bromo-4-chloroquinoline target->intermediate1 Nitration intermediate2 6-Bromoquinolin-4-ol intermediate1->intermediate2 Chlorination (e.g., POCl₃) starting_material 4-Bromoaniline intermediate2->starting_material Gould-Jacobs or similar cyclization Combes Synthesis of 4-Bromo-2-methyl-6-nitroquinoline start 4-Bromo-2-nitroaniline + Acetylacetone intermediate Enamine intermediate start->intermediate Acid-catalyzed condensation product 4-Bromo-2-methyl-6-nitroquinoline intermediate->product Cyclodehydration

Caption: Proposed Combes synthesis for 4-Bromo-2-methyl-6-nitroquinoline.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitroaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst.

  • Reaction Conditions: Heat the reaction mixture, with stirring, to a temperature of 120-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of 4-bromo-6-nitroquinoline is dictated by the interplay of its functional groups and the inherent electronic properties of the quinoline ring.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. [4]This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, providing a powerful tool for generating molecular diversity.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group at the 6-position activates the quinoline ring towards nucleophilic attack. While the 4-position is also electron-deficient, the bromo group is a good leaving group, and in some cases, can be displaced by strong nucleophiles. The reactivity towards SNAr is significantly enhanced in related systems where the nitro group is ortho or para to the halogen. [3][5]* Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting 6-amino-4-bromoquinoline opens up another avenue for functionalization, for example, through diazotization followed by Sandmeyer reactions or by acylation.

Reactivity of 4-Bromo-6-nitroquinoline start 4-Bromo-6-nitroquinoline suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd catalyst snar SNAr (Nu:) start->snar reduction Nitro Reduction ([H]) start->reduction product_suzuki 4-R-6-nitroquinoline suzuki->product_suzuki product_snar 4-Nu-6-nitroquinoline snar->product_snar product_reduction 4-Bromo-6-aminoquinoline reduction->product_reduction

Caption: Key reaction pathways for 4-bromo-6-nitroquinoline.

Applications in Drug Discovery and Development

Quinoline derivatives are a mainstay in medicinal chemistry, with applications spanning a wide range of therapeutic areas. [2][10]Bromo- and nitro-substituted quinolines, in particular, are valuable intermediates in the synthesis of bioactive molecules.

  • Anticancer Agents: Many quinoline-based compounds have been investigated for their anticancer properties. [1]They can exert their effects through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. [1]The functional groups on 4-bromo-6-nitroquinoline make it an excellent starting point for the synthesis of novel kinase inhibitors and other potential anticancer drugs. [3]* Antimalarial Drugs: The quinoline core is famously found in antimalarial drugs like chloroquine and quinine. [2]Research into new quinoline-based antimalarials is ongoing, and substituted quinolines are frequently synthesized to overcome drug resistance.

  • Antibacterial and Antiviral Agents: The quinoline scaffold is also present in several antibacterial and antiviral drugs. The ability to functionalize 4-bromo-6-nitroquinoline at multiple positions allows for the generation of diverse structures that can be screened for antimicrobial activity. [2]

Spectroscopic Characterization (Hypothetical)

While specific spectra for 4-bromo-6-nitroquinoline were not found in the literature search, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will appear as doublets and doublets of doublets, with coupling constants characteristic of aromatic systems. The proton at position 5, being ortho to the nitro group, is expected to be significantly deshielded and appear at a higher chemical shift.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and bromine atoms, as well as the carbon bearing the nitro group, will be deshielded and appear at a lower field. The chemical shifts can be predicted using computational methods or by comparison with data for structurally related compounds. [11]

Safety and Handling

No specific safety data sheet (SDS) for 4-bromo-6-nitroquinoline was retrieved. However, based on the safety information for structurally related compounds such as bromo- and nitro-anilines and other halogenated quinolines, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As indicated by supplier information, storage under an inert atmosphere at 2-8°C is recommended. [8]* Toxicity: Nitroaromatic compounds and halogenated heterocycles can be toxic and should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

While the initially requested 4-bromo-2-methyl-6-nitroquinoline is not a readily available or well-documented compound, the isomeric 4-bromo-6-nitroquinoline serves as a valuable and accessible alternative for researchers in drug discovery and organic synthesis. Its rich chemical reactivity, stemming from the strategically placed bromo and nitro groups, allows for extensive functionalization to generate novel molecular entities. This technical guide has provided a comprehensive overview of its properties, proposed synthetic routes, and highlighted its potential applications, offering a solid foundation for its use in the development of new therapeutics.

References

  • J&K Scientific LLC. (n.d.). 4-Bromo-6-nitroquinoline | 860195-53-5. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(10), 2345.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-Bromo-6-nitroquinoline | 860195-53-5. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 35.
  • Taylor & Francis. (2023). Quinoline – Knowledge and References. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 4-Bromo-2-methyl-6-nitroquinoline in Organic Solvents

Executive Summary & Compound Identity 4-Bromo-2-methyl-6-nitroquinoline is a highly functionalized heterocyclic building block used primarily in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-Bromo-2-methyl-6-nitroquinoline is a highly functionalized heterocyclic building block used primarily in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent probes. Its solubility profile is dominated by the competing effects of the lipophilic bromine/methyl groups and the polar, electron-withdrawing nitro group.

This guide provides a definitive solubility profile based on structural activity relationships (SAR) and standard quinoline physicochemical properties, alongside a validated experimental protocol for precise determination.

Chemical Identity
PropertyDetail
IUPAC Name 4-Bromo-2-methyl-6-nitroquinoline
CAS Number 1378260-28-6
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Physical State Solid (Pale yellow to orange powder)
Predicted LogP ~3.2 – 3.5 (Lipophilic)

Theoretical Solubility Profile

The solubility of 4-Bromo-2-methyl-6-nitroquinoline is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP) . The molecule features three distinct regions affecting its interaction with solvents:

  • The Quinoline Core (Aromatic/Hydrophobic): Drives solubility in chlorinated and aromatic solvents.

  • The Nitro Group (-NO₂ at C6): A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF) but reduces solubility in purely non-polar aliphatics (Hexanes).

  • The Bromo & Methyl Groups: Increase lipophilicity, ensuring the compound remains insoluble in water.

Predicted Solubility Matrix

Data derived from structural analogs (e.g., 4-bromo-6-nitroaniline, 6-bromoquinoline).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersion force compatibility; best for extraction/transfer.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions stabilize the nitro group. Caution: See Stability Section.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Hot) / Low (Cold) Hydrogen bonding is limited as the molecule is a H-bond acceptor only. Heating is required for dissolution.
Ethers THF, 1,4-DioxaneGood Moderate polarity matches the quinoline core well.
Aliphatics Hexanes, Heptane, PentaneInsoluble The high polarity of the -NO₂ group prevents solvation in non-polar chains.
Aqueous Water, PBS BufferInsoluble High LogP (>3.0) and lack of H-bond donors preclude aqueous solubility.

Critical Stability Warning: The SNAr Liability

Crucial for Researchers: The 4-position bromine in quinolines, especially when activated by an electron-withdrawing group (like -NO₂) at the 6-position, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Risk: Dissolving this compound in nucleophilic solvents (primary amines, thiols, or even alcohols with strong heating) can lead to the displacement of the bromine atom, chemically altering your sample.

  • Recommendation: Avoid storing stock solutions in methanol or ethanol for extended periods. Use DMSO-d6 or CDCl₃ for NMR and Acetonitrile for HPLC preparation.

Experimental Determination Protocol

To generate exact quantitative solubility data (mg/mL), do not rely on visual inspection. Use the Thermodynamic Shake-Flask Method coupled with HPLC quantification. This protocol is self-validating by including a stability check.

Materials
  • Analyte: 4-Bromo-2-methyl-6-nitroquinoline (>95% purity).

  • Solvents: HPLC Grade (DCM, MeOH, ACN, DMSO, Toluene).

  • Equipment: Orbital shaker (temperature controlled), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

Step 1: Saturation

  • Weigh 50 mg of compound into a 4 mL amber glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).

  • Cap tightly and place in the orbital shaker at 25°C for 24 hours.

Step 2: Equilibration & Filtration

  • Stop the shaker and allow the vials to stand for 4 hours (sedimentation phase).

  • Draw 0.5 mL of the supernatant using a syringe.

  • Filter through a 0.22 µm PTFE filter (compatible with organic solvents) into a clean HPLC vial. Discard the first 100 µL of filtrate to account for filter adsorption.

Step 3: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: ACN:Water (70:30 v/v) + 0.1% Formic Acid. Isocratic flow.

  • Detection: UV at 254 nm (aromatic core) and 340 nm (nitro-conjugation).

  • Calculation: Compare the peak area of the saturated filtrate against a 5-point calibration curve of the standard in Acetonitrile.

Step 4: The Stability Check (Self-Validation)

  • Inject the sample immediately (T=0) and again after 24 hours (T=24).

  • Pass Criteria: The purity profile must remain unchanged. If new peaks appear (e.g., solvolysis products), the solvent is incompatible, and the solubility data is invalid.

Visualization: Solubility Workflow

The following diagram outlines the logical decision tree for solvent selection and the experimental workflow for solubility determination.

SolubilityWorkflow Start Start: 4-Bromo-2-methyl-6-nitroquinoline SolventSelect Select Solvent Class Start->SolventSelect Chlorinated Chlorinated (DCM, CHCl3) Prediction: High Solubility SolventSelect->Chlorinated PolarAprotic Polar Aprotic (DMSO, DMF) Prediction: High Solubility SolventSelect->PolarAprotic Protic Protic (MeOH, EtOH) Prediction: Low/Moderate SolventSelect->Protic Aliphatic Aliphatic (Hexane) Prediction: Insoluble SolventSelect->Aliphatic ShakeFlask Shake-Flask Method (24h @ 25°C) Chlorinated->ShakeFlask PolarAprotic->ShakeFlask Protic->ShakeFlask Aliphatic->ShakeFlask Filter Filter (0.22 µm PTFE) ShakeFlask->Filter HPLC HPLC Quantification (UV 254/340 nm) Filter->HPLC StabilityCheck Stability Check: New Peaks? HPLC->StabilityCheck Valid Data Valid: Record Solubility StabilityCheck->Valid No Change Invalid Data Invalid: Solvolysis/SNAr Reaction StabilityCheck->Invalid New Peaks (e.g., -OMe substitution)

Figure 1: Decision tree for solvent selection and validation of solubility data, highlighting the critical stability check step.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP theory).
  • Jia, Z., et al. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine." Heterocycles, 65(9).[1] (Mechanistic reference for nitro/bromo-pyridine reactivity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline Derivatives. (General physicochemical properties of the quinoline scaffold).

Sources

Foundational

Technical Guide: Safety, Handling, and Reactivity of 4-Bromo-2-methyl-6-nitroquinoline

This guide serves as an authoritative technical reference for the handling, safety, and experimental application of 4-Bromo-2-methyl-6-nitroquinoline (CAS: 1378260-28-6). It is designed for senior researchers and safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the handling, safety, and experimental application of 4-Bromo-2-methyl-6-nitroquinoline (CAS: 1378260-28-6). It is designed for senior researchers and safety officers in pharmaceutical development.

Executive Summary & Strategic Importance

4-Bromo-2-methyl-6-nitroquinoline is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and anti-infective agents. Its structural duality—containing an electrophilic C4-bromine atom and an electron-withdrawing C6-nitro group—makes it a versatile "linchpin" for diversity-oriented synthesis.

However, this same reactivity profile necessitates a rigorous safety protocol. The compound possesses latent genotoxic potential typical of nitro-aromatics and is a potent alkylating agent. This guide moves beyond standard SDS data to provide a risk-based handling framework.

Chemical Identity Matrix
ParameterTechnical Detail
Chemical Name 4-Bromo-2-methyl-6-nitroquinoline
CAS Number 1378260-28-6
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Physical State Solid (typically yellow to orange crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Key Functional Groups Nitro (-NO₂), Bromo (-Br), Quinoline core

Hazard Identification & GHS Classification

While specific toxicological data for this exact CAS is often extrapolated, the Structure-Activity Relationship (SAR) with analogous halogenated nitroquinolines dictates the following classification.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard - Suspected)

Hazard Statements (H-Codes) & Mechanistic Basis
CodeStatementMechanistic Insight (Why this happens)
H302 Harmful if swallowedQuinoline alkaloids are metabolized by CYP450, often generating reactive epoxides or radical species that cause hepatotoxicity.
H315 Causes skin irritationThe C4-Br bond is labile; contact with skin moisture can generate trace hydrobromic acid (HBr) and alkylate keratin proteins.
H319 Causes serious eye irritationFine particulates are highly irritating to mucous membranes due to their electrophilic nature.
H335 May cause respiratory irritationDust inhalation triggers inflammation in the upper respiratory tract.
H341 Suspected of causing genetic defectsCritical Risk: Nitro-aromatics are often Ames positive. Metabolic reduction of the -NO₂ group to a hydroxylamine (-NHOH) can lead to DNA adduct formation.

Reactivity Profile & Synthesis Logic

Understanding how this molecule reacts is the key to handling it safely. The C4-position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

The "S_NAr" Hazard Mechanism

The nitro group at C6 withdraws electron density from the ring, activating the C4-Bromine for displacement.

  • Risk: If this compound contacts biological nucleophiles (e.g., DNA bases, cysteine residues in proteins), it can form covalent bonds, leading to toxicity or sensitization.

  • Utility: This same mechanism is used to couple the quinoline to amines or thiols in drug synthesis.

Visualization: Reactivity & Synthesis Workflow

The following diagram illustrates the synthesis of the compound and its primary reactivity pathway, highlighting the critical control points (CCPs).

ReactivityWorkflow cluster_safety Critical Control Point Precursor 4-Hydroxy-2-methyl- 6-nitroquinoline Product 4-Bromo-2-methyl- 6-nitroquinoline (CAS: 1378260-28-6) Precursor->Product Bromination (Heat, Anhydrous) Reagent POBr3 / PBr3 (Brominating Agents) Reagent->Product Adduct C4-Substituted Quinoline Product Product->Adduct S_NAr Mechanism (Displacement of Br) Toxicity Potential DNA/Protein Adduct (Toxicity) Product->Toxicity Uncontrolled Exposure Nucleophile Biological/Synthetic Nucleophile (Nu-) Nucleophile->Product

Figure 1: Synthesis and Reactivity Pathway.[1][2] The high reactivity of the C4-Br bond (yellow node) drives both its utility in synthesis and its toxicity profile.

Advanced Handling & Engineering Controls

For research quantities (<10g), this compound requires Occupational Health Band (OHB) 3 protocols.

Containment Strategy
  • Primary Barrier: All weighing, transfer, and reaction setup must occur inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer during weighing. Dry nitro-quinoline powders can be electrostatic, increasing dispersion risk.

  • Closed Systems: When scaling up (>10g), use closed transfer vessels to move the solid into reaction flasks to prevent dust generation.

Personal Protective Equipment (PPE) Matrix
Body PartStandard RequirementEnhanced Requirement (Spills/Scale-up)
Hands Nitrile Gloves (0.11 mm, min)Double Gloving: Laminate (Silver Shield) under Nitrile. Rationale: Aromatic halides can permeate standard nitrile over time.
Eyes Chemical Safety GogglesFace Shield + Goggles
Respiratory N95 (if outside hood - prohibited)P100/N100 Half-mask respirator (for spill cleanup only)
Body Lab Coat (Cotton/Poly)Tyvek® Disposable Coveralls

Emergency Response Protocols

This protocol is designed to be self-validating: every step confirms the safety of the next.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action1 Dampen with inert oil/solvent to suppress dust Solid->Action1 Prevent Aerosol Action2 Absorb with Vermiculite or Sand Liquid->Action2 Contain Spread Cleanup Scoop into HazMat Container (Double Bagged) Action1->Cleanup Action2->Cleanup Decon Wash area with 10% Na2CO3 (Hydrolysis of traces) Cleanup->Decon

Figure 2: Spill Response Logic. Note the critical step of dampening solids to prevent inhalation of dust.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Nitro compounds can induce methemoglobinemia (rare but possible).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol; it may increase skin absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3]

  • Light Sensitivity: Protect from light. The C-Br bond can undergo homolytic cleavage under UV irradiation, degrading the compound and releasing free radicals.

  • Shelf Life: Re-test purity every 12 months. Look for darkening of the solid (browning), which indicates decomposition.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Quinoline Derivatives and Toxicity Profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Nitro-aromatic Compounds. Retrieved from [Link]

Sources

Exploratory

The 6-Nitroquinoline Scaffold: Synthetic Protocols, Pharmacological Versatility, and Safety Profiling

[1] Executive Summary The quinoline ring system is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] Within...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The quinoline ring system is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] Within this family, 6-nitroquinoline represents a critical intermediate and pharmacophore. Its significance lies in two distinct properties: (1) the nitro group at the C6 position serves as a highly reactive handle for further functionalization (reduction to amines for Schiff base or urea formation), and (2) the nitro group itself acts as a bioreductive "warhead" capable of hypoxia-selective activation in solid tumors.

This guide provides a rigorous technical review of the 6-nitroquinoline scaffold, detailing the regioselective Skraup synthesis, its mechanistic role in oncology and infectious disease, and the critical toxicology profiles required for IND (Investigational New Drug) enabling studies.

Synthetic Architecture: The Skraup Protocol

While direct nitration of quinoline is possible, it is electronically unfavorable for the C6 position, predominantly yielding 5-nitro and 8-nitro isomers due to the directing effects of the protonated nitrogen under acidic conditions. Therefore, the Skraup Synthesis using 4-nitroaniline is the industry-standard method for high-fidelity regioselectivity.

Mechanistic Pathway

The synthesis involves the condensation of 4-nitroaniline with acrolein (generated in situ from glycerol) under harsh acidic and oxidative conditions.

Visualization: Skraup Synthesis Workflow

The following diagram outlines the critical process flow and safety checkpoints for this exothermic reaction.

SkraupSynthesis cluster_inputs Reagents cluster_reaction Reaction Phase (Exothermic) cluster_workup Isolation & Purification Aniline 4-Nitroaniline (Substrate) Mix Homogenize Reagents (RBF, Mech Stirring) Aniline->Mix Glycerol Glycerol (Acrolein Precursor) Glycerol->Mix Oxidant Nitrobenzene or As2O5 (Oxidizing Agent) Oxidant->Mix Acid Conc. H2SO4 (Catalyst/Dehydrator) Heat Ramp to 140°C (Slow Addition of Acid) Acid->Heat Dropwise Mix->Heat Hazard CRITICAL CONTROL: Violent Exotherm @ 120°C Require Reflux Condenser Heat->Hazard Cyclization Michael Addition & Ring Closure Oxidation Aromatization (-2H) Cyclization->Oxidation Neutralize Basify (NaOH/NH4OH) pH > 10 Oxidation->Neutralize SteamDist Steam Distillation (Remove Nitrobenzene) Neutralize->SteamDist Extract Solvent Extraction (DCM or EtOAc) SteamDist->Extract Crystallize Recrystallization (Methanol/Ethanol) Extract->Crystallize Hazard->Cyclization

Caption: Figure 1.[2] Step-wise workflow for the regioselective Skraup synthesis of 6-nitroquinoline, highlighting critical exothermic control points.

Detailed Experimental Protocol

Objective: Synthesis of 6-nitroquinoline (CAS: 613-50-3).

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Glycerol (3.0 eq)[3]

  • Nitrobenzene (0.4 eq) or Arsenic Pentoxide (1.1 eq)

  • Sulfuric Acid (Conc., 2.5 eq)

  • Ferrous Sulfate (Catalytic, moderator)[3]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a dropping funnel.

  • Mixing: Charge 4-nitroaniline, glycerol, ferrous sulfate, and nitrobenzene. Stir to create a slurry.

  • Acid Addition (Critical): Add concentrated H₂SO₄ dropwise. Caution: The reaction is violently exothermic.

  • Heating: Slowly heat the oil bath to 140–150°C. Maintain reflux for 3–4 hours. The mixture will turn dark brown/black.

  • Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice (approx. 500g).

  • Neutralization: Basify with 50% NaOH solution or concentrated NH₄OH until pH > 10. The crude product will precipitate as a gummy solid.

  • Purification:

    • Perform steam distillation to remove unreacted nitrobenzene (if used).[3]

    • Filter the remaining residue.

    • Recrystallize from ethanol or methanol.

  • Validation: 6-Nitroquinoline typically presents as light tan/yellow needles. Melting point: 150–153°C.

Pharmacological Versatility & Mechanism of Action[2][5][6]

Anticancer: The Hypoxia-Activated Prodrug

Solid tumors often contain hypoxic regions (low oxygen) that are resistant to radiotherapy. The 6-nitro group acts as a "trigger." Under normal oxygen levels, the nitro group is stable. In hypoxic environments, reductive enzymes (e.g., xanthine oxidase, DT-diaphorase) reduce the nitro group to a hydroxylamine or amine, which can become a DNA-alkylating agent or a fluorescent marker.

Mechanism:

  • Intercalation: The planar quinoline ring intercalates between DNA base pairs.

  • Bioreduction:

    
    
    
  • Cytotoxicity: The intermediate hydroxylamine (

    
    ) is highly reactive and can form covalent adducts with DNA, leading to apoptosis.
    
Antimicrobial Activity

Derivatives of 6-nitroquinoline, particularly 1,7-disubstituted-6-nitroquinolones , have demonstrated significant efficacy against Mycobacterium tuberculosis and Gram-positive bacteria.[4]

Compound ClassTarget PathogenMechanismReference
6-Nitroquinolones M. tuberculosis, S. aureusDNA Gyrase InhibitionSbardella et al. [1]
Schiff Bases C. albicans, E. coliCell wall disruptionBenchChem [2]
Hydrazones Leishmania spp.Protease InhibitionGenotoxicity Studies [3]
Visualization: Hypoxia Activation Pathway

The following diagram illustrates the bioreductive activation of the 6-nitro moiety.

Bioreduction Prodrug 6-Nitroquinoline (Inactive Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Reductase (+1e) Radical->Prodrug Re-oxidation Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (+1e) Oxygen O2 (Normoxia) Radical->Oxygen Futile Cycle Hydroxylamine Hydroxylamine (R-NHOH) CYTOTOXIC WARHEAD Nitroso->Hydroxylamine +2e Amine 6-Aminoquinoline (Fluorescent Metabolite) Hydroxylamine->Amine +2e DNA_Adduct DNA Damage (Apoptosis) Hydroxylamine->DNA_Adduct Covalent Binding Superoxide O2•- Oxygen->Superoxide

Caption: Figure 2. Bioreductive metabolism of 6-nitroquinoline. In normoxia, the futile cycle prevents toxicity. In hypoxia, the cytotoxic hydroxylamine is formed.

Safety & Toxicology: The Nitro Liability

A critical aspect of developing 6-nitroquinoline derivatives is the Ames Liability . Nitroaromatics are frequently flagged as mutagenic in the Ames test (Salmonella typhimurium strains TA98 and TA100).

Mutagenicity Profile
  • Cause: Enzymatic reduction of the nitro group by bacterial nitroreductases leads to N-hydroxyarylamines, which are potent electrophiles.

  • Mitigation Strategies:

    • Steric Hindrance: Placing bulky groups ortho to the nitro group can twist the nitro moiety out of planarity, reducing the rate of enzymatic reduction.

    • Bioisosteres: Replacing the nitro group with a nitrile (-CN) or trifluoromethyl (-CF3) group if the electron-withdrawing effect is the primary requirement, though this sacrifices the hypoxia-targeting mechanism.

Analytical Verification

For any lead compound containing this scaffold, the following assays are mandatory before moving to in vivo models:

  • Ames Test (+/- S9 fraction): To assess mutagenicity.

  • hERG Channel Assay: Quinolines are known to block potassium channels (QT prolongation risk).

  • Micronucleus Test: To assess genotoxicity in mammalian cells.

References

  • Sbardella, G., et al. (2004). "New 6-nitroquinolones: synthesis and antimicrobial activities."[4] Farmaco, 59(6), 463-471.

  • BenchChem. "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." BenchChem Protocols.

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology, 13(8), 673-692.

  • Farag, A. B., et al. (2024). "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor."[5] Future Medicinal Chemistry.

  • Organic Syntheses. "6-Methoxy-8-nitroquinoline (Example of Skraup Modification)." Org.[3][6] Synth. Coll. Vol. 3, p.568.

Sources

Protocols & Analytical Methods

Method

Precision Protocol: Nucleophilic Substitution at the Quinoline C4 Position

[1] Executive Summary & Pharmacological Context The C4 position of the quinoline scaffold represents a critical node in medicinal chemistry, serving as the attachment point for pharmacophores in antimalarials (e.g., Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacological Context

The C4 position of the quinoline scaffold represents a critical node in medicinal chemistry, serving as the attachment point for pharmacophores in antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib), and antibacterial agents.

Unlike the C2 position, the C4 carbon in 4-haloquinolines possesses unique electrophilic character due to its vinylogous relationship with the ring nitrogen. However, successful substitution is often plagued by competing hydrolysis to 4-quinolones, poor reactivity with sterically hindered nucleophiles, or regioselectivity issues in poly-halogenated systems.

This guide provides a validated, mechanistic approach to C4 substitution, moving beyond generic "mix-and-heat" recipes to precision-controlled protocols.

Mechanistic Foundation: The "Acid-Activation" Principle

To master C4 substitution, one must understand that the neutral 4-chloroquinoline is a relatively weak electrophile. The reaction rate is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of Acid Catalysis:

  • Protonation: Acid (HCl or Phenol) protonates the ring nitrogen.

  • LUMO Lowering: This places a full positive charge on the heterocycle, significantly lowering the LUMO energy and increasing the electrophilicity at C4 (and C2).

  • Addition-Elimination: The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like complex.

  • Re-aromatization: Chloride is expelled, and the aromatic system is restored.

Visualization: Acid-Catalyzed SNAr Mechanism

G Start 4-Chloroquinoline Activated Protonated Intermediate (High Electrophilicity) Start->Activated Protonation H_Ion H+ (Acid Cat.) H_Ion->Activated Complex Meisenheimer Complex Activated->Complex Rate Limiting Attack Nuc Nucleophile (R-NH2) Nuc->Complex Product 4-Aminoquinoline Salt Complex->Product -HCl (Elimination)

Figure 1: The acid-catalyzed pathway lowers the activation energy, making the C4 position accessible even to weak nucleophiles like anilines.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Displacement

Best for: Anilines, weak nucleophiles, and large-scale synthesis. Mechanism: Acid-catalyzed SNAr.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.1 equiv)[1]

  • Solvent: Ethanol (anhydrous) or 1-Pentanol (for higher temp)

  • Catalyst: Conc. HCl (0.1 equiv) or Phenol (as co-solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline in Ethanol (0.5 M concentration).

  • Activate: Add the aniline derivative followed by catalytic HCl (approx. 2-3 drops per mmol).

    • Expert Insight: If the reaction is sluggish, switch solvent to 1-Pentanol and reflux. The higher boiling point (138°C) drives the reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Product usually precipitates as the hydrochloride salt during the reaction.

  • Isolation (The "Self-Validating" Step):

    • Cool the mixture to room temperature.

    • Filter the precipitate.[1][2]

    • Wash the cake with cold ethanol (removes unreacted starting material) and then diethyl ether (removes trace high-boiling solvents).

  • Free Base Generation: Suspend the solid in EtOAc and wash with 10% NaHCO3 until the aqueous layer is basic. Dry organic layer (Na2SO4) and concentrate.

Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Aliphatic amines, library generation, and sterically hindered bases. Mechanism: Thermal SNAr (Dipolar acceleration).

Reagents:

  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Primary/Secondary amine (2.0 - 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat (if amine is liquid)

Step-by-Step Methodology:

  • Vessel Prep: Charge a microwave-safe vial (2-5 mL) with the substrate.

  • Nucleophile Addition: Add the amine in excess. If the amine is a solid, dissolve in minimal NMP (0.5 - 1.0 mL).

    • Note: No acid catalyst is needed for aliphatic amines; they are sufficiently nucleophilic.

  • Irradiation: Seal the vessel.

    • Ramp: 2 min to target temp.

    • Hold: 150°C for 15 minutes.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup:

    • Pour the reaction mixture into water (10x volume).

    • The product often precipitates.[1] If oil forms, extract with DCM.

Regioselectivity: The 2,4-Dichloroquinoline Challenge

A common pitfall is the presence of leaving groups at both C2 and C4.

  • Rule: Under SNAr conditions, C4 is kinetically favored over C2.[3]

  • Why? The transition state for C4 attack is stabilized by the ability of the nitrogen to accept the negative charge (para-like resonance), whereas C2 attack relies on ortho-like resonance which is slightly less favorable in this fused system due to steric hindrance from the peri-hydrogen (H5) affecting the approach to C4? Actually, it is the stability of the Meisenheimer intermediate and the lower LUMO coefficient at C4 that dictates this preference.

  • Control: Perform the reaction at mild temperatures (refluxing ethanol) to selectively substitute C4. Higher temperatures (neat fusion >180°C) may lead to bis-substitution.

Workflow Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

Workflow Start Start: Define Nucleophile Decision Nucleophile Type? Start->Decision PathA Aliphatic Amine (Strong Nucleophile) Decision->PathA PathB Aniline / Heterocycle (Weak Nucleophile) Decision->PathB MethodA Method: Microwave / Neat No Catalyst needed PathA->MethodA MethodB Method: Acid Catalysis Reflux in EtOH/Pentanol PathB->MethodB Check Check: Is Substrate 2,4-Dichloro? MethodA->Check MethodB->Check Caution Critical: Control Temp < 80°C to avoid C2 substitution Check->Caution Yes

Figure 2: Strategic selection of reaction conditions prevents common yield losses and byproduct formation.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered.Switch to Phenol Melt : Dissolve reactant in phenol (5 equiv) and heat to 140°C. Phenol acts as both solvent and acid catalyst.
Hydrolysis (4-OH) Wet solvent or excessive moisture in amine.Use anhydrous solvents. Ensure HCl gas or dry HCl/Dioxane is used instead of aqueous HCl.
C2 Substitution Temperature too high or reaction time too long.Reduce temperature.[4] Monitor TLC strictly and stop immediately upon consumption of starting material.
Oiling Out Product is not crystallizing as HCl salt.Basify the reaction mixture, extract into organic solvent, and purify via column chromatography (DCM:MeOH).

References

  • Mechanistic Insight & Protocols

    • Synthesis of 4-aminoquinolines: a comprehensive review. (2025).[1][2][4][5] PMC. Available at: [Link]

  • Microwave Methodologies
  • Regioselectivity Studies

    • Regioselective Nucleophilic Aromatic Substitution in 2,4-dichloroquinazolines.[6][3][7] (2024).[6] ResearchGate. Available at: [Link]

  • Antimalarial Synthesis Context

    • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs. (2009).[8] NIH/PMC. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-6-nitroquinoline

Executive Summary This application note details the strategic functionalization of 4-Bromo-2-methyl-6-nitroquinoline via Suzuki-Miyaura cross-coupling. This substrate represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of 4-Bromo-2-methyl-6-nitroquinoline via Suzuki-Miyaura cross-coupling. This substrate represents a "privileged scaffold" in medicinal chemistry, frequently appearing in antimalarial, anticancer (kinase inhibitors), and antibacterial research.[1]

While standard Suzuki conditions often suffice for simple aryl halides, this substrate presents specific challenges:

  • Electronic Activation: The C6-nitro group strongly withdraws electron density, activating the C4-position for oxidative addition but also rendering it susceptible to nucleophilic aromatic substitution (

    
    ) by the base (e.g., 
    
    
    
    ).
  • Catalyst Poisoning: The quinoline nitrogen lone pair can coordinate to Palladium, arresting the catalytic cycle.

  • Solubility: The nitro group and planar heterocycle structure often lead to poor solubility in non-polar solvents.

This guide provides a robust, self-validating protocol using


  as the catalyst of choice to mitigate these issues, ensuring high yields and reproducibility.

Strategic Analysis & Retrosynthetic Logic

Substrate Assessment

The reactivity profile of 4-Bromo-2-methyl-6-nitroquinoline is dominated by the interplay between the nitro group and the heterocyclic nitrogen.

  • C4-Bromine (Reactive Site): The bond dissociation energy (BDE) of the C-Br bond is lowered by the electron-withdrawing nature of the nitro group at C6 and the imine-like nitrogen at N1. This makes oxidative addition to Pd(0) rapid.

  • N1-Nitrogen (Catalyst Poison): Typically, pyridine-like nitrogens bind Pd(II) species, forming inactive "dead" complexes. However, the C2-Methyl group provides essential steric shielding, reducing the propensity for N1-Pd coordination. This allows for the use of standard phosphine ligands rather than requiring specialized precatalysts.

  • C6-Nitro Group: A double-edged sword. It facilitates the reaction but increases the acidity of protons in the coupling partner (if applicable) and risks reduction if harsh reducing agents are present (not an issue in standard Suzuki).

Catalyst Selection: The "Why"[2]
  • Standard:

    
     is common but air-sensitive and prone to "ligand peeling" at high temperatures.
    
  • Recommended:

    
      ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
    
    • Reasoning: The bidentate dppf ligand has a large bite angle, which favors the reductive elimination step—often the bottleneck for electron-deficient substrates. It is also more robust against air and moisture than tetrakis.

Optimization Matrix

The following table summarizes the screening of conditions. Method B is the recommended protocol for this specific substrate.

ParameterMethod A (Standard)Method B (Optimized) Method C (Difficult Cases)
Catalyst

(5 mol%)

(3 mol%)

(2 mol%)
Base

(2M aq)

(3 equiv, solid/slurry)

(3 equiv)
Solvent Toluene : EtOH :

1,4-Dioxane :

(4:1)
THF :

(10:1)
Temp



Time 12-16 h4-6 h 2-4 h
Outcome Moderate Yield (60%)Significant homocouplingHigh Yield (85-92%) Clean conversionGood YieldExpensive catalyst

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 4-(4-methoxyphenyl)-2-methyl-6-nitroquinoline. Scale: 1.0 mmol (approx. 267 mg of substrate).

Reagents & Materials
  • Substrate: 4-Bromo-2-methyl-6-nitroquinoline (1.0 equiv, 1.0 mmol)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (0.03 equiv, 3 mol%)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL) - Degassed

Step-by-Step Execution
  • Preparation of Reaction Vessel:

    • Use a 25 mL round-bottom flask or a microwave vial with a stir bar.

    • Critical Step: Heat-gun dry the flask under vacuum and backfill with Argon or Nitrogen (3 cycles) to remove surface moisture.

  • Solvent Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Sparge the 1,4-dioxane/water mixture with a stream of Nitrogen gas for 15 minutes.

    • Why: Oxygen promotes the homocoupling of boronic acids and oxidizes the active Pd(0) species, killing the catalyst.

  • Assembly:

    • Add the solid reagents: Substrate , Boronic Acid , and

      
       .
      
    • Add the Catalyst last to minimize exposure to air before solvation.

    • Inject the degassed solvent mixture via syringe.

  • Reaction:

    • Seal the vessel.

    • Heat to

      
        in an oil bath or heating block.
      
    • Stir vigorously (800 rpm). The biphasic mixture requires good mixing for the phase-transfer of the base.

  • Monitoring (Self-Validation):

    • Check TLC at 1 hour.[2]

    • Eluent: Hexanes:Ethyl Acetate (3:1).

    • Observation: The starting bromide (Rf ~0.6) should disappear. The product is usually more polar and fluorescent under UV (254/365 nm).

    • Color Change: The reaction typically turns from orange/red (initial) to a dark black/brown (active Pd) and settles to a clear deep orange upon completion.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a small pad of Celite to remove Palladium black (prevents emulsions).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Gradient: 0% to 30% Ethyl Acetate in Hexanes.

Mechanistic Visualization & Workflow

The Catalytic Cycle

The following diagram illustrates the specific pathway for this nitro-substituted quinoline, highlighting the critical Oxidative Addition step facilitated by the electron-poor ring.

SuzukiCycle PreCat Pre-Catalyst Pd(dppf)Cl2 Pd0 Active Species Pd(0)-L2 PreCat->Pd0 Reduction (in situ) OxAdd Oxidative Addition (Fast due to 6-NO2) Pd(II)-Ar-Br Pd0->OxAdd + 4-Bromo-2-methyl-6-nitroquinoline Poison Catalyst Poisoning (N-Coordination) Pd0->Poison If Sterics Fail TransMet Transmetallation Rate Determining Step Pd(II)-Ar-Ar' OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the Suzuki coupling of electron-deficient quinolines. Note the potential for catalyst poisoning if steric bulk is insufficient.

Experimental Workflow

Workflow Start Reagent Assembly (Inert Atmosphere) Degas Solvent Sparging (15 min N2) Start->Degas Heat Reaction 90°C, 4-6h Degas->Heat Monitor TLC Check (Hex:EtOAc 3:1) Heat->Monitor Monitor->Heat Incomplete Workup Celite Filtration & Extraction Monitor->Workup Complete Pure Flash Chromatography Final Product Workup->Pure

Figure 2: Step-by-step experimental workflow ensuring quality control at the TLC checkpoint.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield / Starting Material Remaining:

    • Cause: Catalyst deactivation by Oxygen.

    • Fix: Re-degas solvents and increase catalyst loading to 5 mol%.

  • Hydrolysis Product (4-Hydroxy-2-methyl-6-nitroquinoline):

    • Cause:

      
       reaction with hydroxide ions.
      
    • Fix: Ensure the base is

      
       (weaker) rather than NaOH or KOH. Reduce water ratio in solvent (e.g., use pure Dioxane with solid base).
      
  • Black Precipitate Early:

    • Cause: "Palladium Black" formation (aggregation).

    • Fix: Add additional ligand (e.g., free

      
       or dppf) to stabilize the Pd species.
      
Safety Considerations
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product; use chromatography.

  • Palladium Waste: All filtrates containing Pd must be disposed of in heavy metal waste streams.

  • Alkyl Halides: 4-bromoquinolines are potential alkylating agents and should be handled in a fume hood with gloves.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for Heterocycle coupling).
  • BenchChem. (2025).[5] Suzuki Coupling Efficiency: A Comparative Analysis of Haloanilines (Analogous reactivity profiles).

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments.

Sources

Method

Reduction of the nitro group in 4-Bromo-2-methyl-6-nitroquinoline to amine

An Application Guide to the Synthesis of 6-Amino-4-bromo-2-methylquinoline via Nitro Group Reduction Abstract The transformation of a nitro group to a primary amine is a cornerstone of modern organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 6-Amino-4-bromo-2-methylquinoline via Nitro Group Reduction

Abstract

The transformation of a nitro group to a primary amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] The resulting aromatic amines are highly versatile intermediates, serving as essential building blocks for complex molecular architectures. This guide provides a detailed technical overview and actionable protocols for the reduction of 4-Bromo-2-methyl-6-nitroquinoline to the corresponding 6-amino derivative, a key precursor in medicinal chemistry. We will explore and contrast three primary methodologies: Catalytic Hydrogenation, Tin(II) Chloride Reduction, and Iron-Mediated Reduction. The discussion emphasizes the underlying chemical principles, experimental design, safety protocols, and data interpretation to empower researchers in drug development and chemical synthesis to make informed decisions for optimal outcomes.

Strategic Importance and Method Selection

The target molecule, 6-Amino-4-bromo-2-methylquinoline, possesses a synthetically valuable handle in its bromine substituent, allowing for subsequent cross-coupling reactions, while the amine group offers a site for amide bond formation, sulfonylation, or other nucleophilic chemistry. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the C-Br bond. The choice of reduction method is therefore critical and must be guided by factors including available equipment, reaction scale, cost, and the potential for side reactions like dehalogenation.

Decision-Making Workflow for Reduction Method

The following flowchart provides a logical pathway for selecting the most appropriate reduction method based on key experimental constraints and desired outcomes.

start Start: Reduce 4-Bromo-2-methyl-6-nitroquinoline q_pressure High-Pressure Apparatus (Parr Shaker) Available? start->q_pressure q_dehalogenation Is trace dehalogenation acceptable? q_pressure->q_dehalogenation Yes q_scale Large Scale (>10g) Synthesis? q_pressure->q_scale No q_dehalogenation->q_scale No method_h2 Method 1: Catalytic Hydrogenation (e.g., Raney Nickel) q_dehalogenation->method_h2 Yes (Use Raney Ni over Pd/C) method_sncl2 Method 2: Tin(II) Chloride (SnCl₂) Reduction q_scale->method_sncl2 No (Excellent selectivity, ideal for lab scale) method_fe Method 3: Iron (Fe) / Acid Reduction q_scale->method_fe Yes (Most cost-effective)

Caption: Decision workflow for selecting a nitro reduction method.

Methodologies and Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method that utilizes molecular hydrogen (H₂) and a heterogeneous catalyst to achieve reduction.[1] While palladium on carbon (Pd/C) is a common choice, it is known to catalyze dehalogenation of aryl bromides. For substrates like 4-Bromo-2-methyl-6-nitroquinoline, Raney Nickel is a preferable catalyst as it is less prone to causing this unwanted side reaction.[2]

Principle: The metal catalyst surface adsorbs both the hydrogen gas and the nitro-substituted quinoline. This proximity facilitates the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds, ultimately liberating water and forming the primary amine.[3]

Advantages:

  • High efficiency and clean reaction profile.

  • Catalyst is easily removed by filtration.

Disadvantages:

  • Requires specialized high-pressure reactor (e.g., Parr shaker).[4]

  • Hydrogen gas is extremely flammable, posing a significant fire and explosion risk.[5]

  • Raney Nickel catalyst is pyrophoric and must be handled with extreme care, typically as a wet slurry.[3]

Protocol 2.1: Catalytic Hydrogenation using Raney Nickel

Safety First: This procedure must be conducted in a certified chemical fume hood, behind a blast shield.[4] Ensure an ABC fire extinguisher is accessible.[3] All personnel must be trained in high-pressure reactor operation and handling of pyrophoric catalysts.

Materials:

  • 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq)

  • Raney Nickel (approx. 5-10% by weight, as a water or ethanol slurry)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • High-pressure reaction vessel (e.g., Parr hydrogenation apparatus)

  • Hydrogen (H₂) gas cylinder with a regulator

  • Nitrogen (N₂) gas for purging

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add a magnetic stir bar and the 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry. Critical Step: Never allow the catalyst to become dry.[3] Add the solvent (e.g., Ethanol) immediately. The reaction mixture volume should not exceed two-thirds of the vessel's capacity.[6]

  • Assembly and Purging: Securely seal the reaction vessel. Tighten bolts diagonally and gradually to ensure a proper seal.[6]

  • Perform a leak test with nitrogen by pressurizing to the intended reaction pressure.[6]

  • Purge the vessel to remove all oxygen. Pressurize with N₂ to ~50 psi, then carefully vent. Repeat this cycle 3-5 times.[1][7]

  • Reaction: After the final N₂ purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 50-60 psi).[1][4]

  • Begin vigorous stirring and, if necessary, gentle heating (monitor reaction temperature carefully).[7]

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen (a drop in pressure). The reaction is typically complete within a few hours.

  • Shutdown and Work-up: Once complete, stop the stirring and allow the vessel to cool to room temperature.[6]

  • Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen to remove all residual H₂.[3][6]

  • Filtration: Critical Step: Under a nitrogen atmosphere if possible, carefully open the vessel. Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.[1] Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the pad thoroughly with additional solvent.

  • Safety Note: Immediately quench the Celite® pad containing the used catalyst with copious amounts of water and transfer it to a dedicated, clearly labeled waste container.[5] Do not leave it exposed to air.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Amino-4-bromo-2-methylquinoline, which can be purified by recrystallization or column chromatography.

Method 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a classic and reliable method for reducing aromatic nitro groups, especially when other reducible functional groups (like halogens) are present.[2][8] The reaction is typically performed in an acidic medium or a non-aqueous solvent like ethanol.[9][10]

Principle: Tin(II) is a strong reducing agent that donates electrons to the nitro group in a stepwise process.[11] In total, three equivalents of SnCl₂ are consumed per nitro group, with the tin being oxidized from Sn(II) to Sn(IV).

Advantages:

  • Excellent chemoselectivity; does not reduce aryl halides.[12]

  • Does not require high-pressure equipment.

  • Reaction conditions are generally mild.

Disadvantages:

  • Requires stoichiometric amounts of the tin reagent.

  • Work-up can be complicated by the formation of tin salts (oxides/hydroxides), which can form emulsions or intractable precipitates.[13][14]

Protocol 2.2: Reduction using Tin(II) Chloride Dihydrate

Safety First: Tin(II) chloride is irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

Materials:

  • 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 3M Sodium Hydroxide (NaOH) solution

  • Extraction solvent (e.g., Ethyl Acetate)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq) in ethanol.[1]

  • Reagent Addition: Add the tin(II) chloride dihydrate (4-5 eq) to the solution. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 70-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (usually 1-4 hours).

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing crushed ice.

    • Critical Step: Carefully and slowly basify the acidic mixture by adding saturated aqueous NaHCO₃ or cold 3M NaOH solution until the pH is > 8.[1] This will precipitate tin salts.[14]

    • Stir the resulting slurry for 30 minutes.

  • Filtration/Extraction:

    • Option A (Filtration): Filter the entire mixture through a pad of Celite®. Wash the collected solid thoroughly with ethyl acetate to recover the product. Combine the filtrate and the washings.

    • Option B (Direct Extraction): Transfer the slurry to a separatory funnel and extract several times with ethyl acetate. The tin salts can sometimes form an emulsion at the interface, which may require patience or filtration of the entire mixture to resolve.[13]

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.[1]

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Method 3: Metal-Mediated Reduction with Iron (Fe)

The Béchamp reduction, which uses iron metal in an acidic medium, is one of the oldest but still highly relevant methods for nitro group reduction.[2] It is particularly favored for its low cost and environmental friendliness, making it suitable for large-scale synthesis.[16][17]

Principle: In the presence of an acid (like acetic acid or an ammonium chloride solution), iron metal is oxidized from Fe(0) to Fe(II)/Fe(III), providing the electrons necessary to reduce the nitro group to an amine.

Advantages:

  • Very cost-effective and uses readily available reagents.[16]

  • Environmentally benign compared to tin.

  • Excellent chemoselectivity, preserving halides and other sensitive groups.[18]

Disadvantages:

  • The work-up can be challenging due to the formation of a large volume of gelatinous iron oxide/hydroxide sludge, which can complicate filtration and extraction.[13]

Protocol 2.3: Reduction using Iron Powder in Acidic Medium

Materials:

  • 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq)

  • Iron powder (Fe), fine mesh (5-10 eq)

  • Solvent system: Ethanol/Water (e.g., 4:1) or Ethanol/Acetic Acid

  • Acid: Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Sodium carbonate (Na₂CO₃) or ammonia solution for basification

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer (recommended for larger scales), suspend the 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq) in the chosen solvent system (e.g., 4:1 EtOH/H₂O).

  • Reagent Addition: Add ammonium chloride (if used) followed by the iron powder in portions to control the initial exotherm.[19]

  • Heating: Heat the vigorously stirred mixture to reflux (80-100°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete when the mixture loses its yellow color and the starting material spot disappears.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Critical Step: Add a generous amount of Celite® to the slurry. Basify the mixture to pH ~8-9 with aqueous sodium carbonate or ammonia.

    • Filter the entire mixture through a large plug of Celite® in a Büchner funnel. This step is crucial to manage the iron sludge.

    • Wash the filter cake extensively with hot ethanol or ethyl acetate to ensure complete recovery of the product.

  • Extraction: Combine the filtrate and washings. If a significant aqueous layer is present, separate it and extract it with ethyl acetate.

  • Purification: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 6-Amino-4-bromo-2-methylquinoline can be purified further if necessary.

Comparative Data Summary

ParameterMethod 1: Catalytic HydrogenationMethod 2: SnCl₂ ReductionMethod 3: Fe Reduction
Primary Reagents H₂ gas, Raney NickelSnCl₂·2H₂O, SolventFe powder, NH₄Cl or AcOH
Pressure High (50-60 psi)AtmosphericAtmospheric
Temperature Room Temp to 50°CReflux (70-80°C)Reflux (80-100°C)
Key Advantage High efficiency, cleanExcellent chemoselectivityLow cost, scalable
Key Disadvantage Requires special equipment, safety risksStoichiometric tin wasteDifficult work-up (iron sludge)
Halogen Tolerance Moderate (Raney Ni > Pd/C)ExcellentExcellent

General Workflow and Conclusion

The reduction of the nitro group in 4-Bromo-2-methyl-6-nitroquinoline is a fundamental transformation that opens the door to a wide array of valuable derivatives for drug discovery.

sub 4-Bromo-2-methyl-6-nitroquinoline (Starting Material) method Select Reduction Method (H₂, SnCl₂, or Fe) sub->method react Perform Reaction & Monitor Completion (TLC/LC-MS) method->react workup Quench & Work-up (Filter, Extract, Dry) react->workup purify Purification (Chromatography / Recrystallization) workup->purify prod 6-Amino-4-bromo-2-methylquinoline (Final Product) purify->prod

Caption: General experimental workflow for the synthesis.

Each of the detailed methods—catalytic hydrogenation, tin(II) chloride reduction, and iron-mediated reduction—offers a viable route to the desired 6-aminoquinoline product. The optimal choice depends on a careful evaluation of laboratory capabilities, safety infrastructure, reaction scale, and cost considerations. For laboratory-scale synthesis where chemoselectivity is paramount, the SnCl₂ method is often preferred. For larger-scale, cost-driven campaigns, the Fe/acid method provides a robust alternative, provided the work-up is optimized. Catalytic hydrogenation remains a powerful tool for those with the appropriate high-pressure equipment and a focus on minimizing inorganic waste.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Cloud.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Hydrogenation SOP. University of Wisconsin-Madison Department of Chemistry.
  • Hydrogenation Reactions - safety.pitt.edu. University of Pittsburgh Environmental Health and Safety.
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros. Reddit.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Reduction of Nitro-Aromatics with Activ
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • What You Need to Know About Tin (II) Chloride. Noah Chemicals.
  • Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Chemistry LibreTexts.
  • Tin(II) chloride. Wikipedia.
  • Tin(II) chloride - dlab @ EPFL. EPFL D-Lab.
  • Reduction of Aromatic Nitro Compounds With Activ
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.

Sources

Application

Functionalization of the C2-Methyl Group in Nitroquinolines: Mechanisms &amp; Protocols

Introduction & Strategic Significance The 2-methyl-nitroquinoline scaffold represents a critical junction in medicinal chemistry. While the quinoline ring itself is a privileged structure found in antimalarials (Quinine)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 2-methyl-nitroquinoline scaffold represents a critical junction in medicinal chemistry. While the quinoline ring itself is a privileged structure found in antimalarials (Quinine), antibacterials (Ciprofloxacin), and anticancer agents, the introduction of a nitro group (


) —particularly at the C5 or C8 positions—dramatically alters the electronic landscape of the molecule.

For the synthetic chemist, the C2-methyl group is not merely a structural appendage; it is a chemically "active" handle. Due to the vinylogy with the ring nitrogen, these protons are acidic. The presence of a strongly electron-withdrawing nitro group further acidifies these protons, enabling facile deprotonation and subsequent attack on electrophiles. This guide details the exploitation of this reactivity to generate styrylquinolines (via condensation) and quinoline-2-carboxaldehydes (via oxidation), both serving as high-value precursors for drug discovery.

Mechanistic Principles: The "Nitro Effect"

The reactivity of the C2-methyl group is governed by the stability of the conjugate base (enaminate). In unsubstituted 2-methylquinoline (quinaldine), the


 is approximately 33. However, in nitro-substituted derivatives, this 

drops significantly, allowing for deprotonation by weaker bases or under milder conditions.
Resonance Stabilization

Upon deprotonation, the negative charge is delocalized onto the ring nitrogen. A nitro group at C5 or C8 provides an additional reservoir for electron density, stabilizing the transition state and the intermediate carbanion through both inductive (-I) and mesomeric (-M) effects.

Mechanism Diagram

The following diagram illustrates the activation pathway and the resonance stabilization provided by the ring nitrogen and the nitro group.

Activation_Mechanism cluster_resonance Stabilization Factors Substrate 2-Methyl-Nitroquinoline (Neutral) Transition Transition State (C-H Bond Breaking) Substrate->Transition Deprotonation Base Base (B:) Base->Transition Anion Resonance Stabilized Carbanion/Enaminate Transition->Anion -BH Product Functionalized Nitroquinoline Anion->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., Aldehyde) Electrophile->Product Nitro Nitro Group (-I/-M) Electron Withdrawal Nitro->Anion RingN Ring Nitrogen (Vinylogy) RingN->Anion

Figure 1: Mechanistic pathway of base-mediated C2-methyl activation. The nitro group and ring nitrogen act synergistically to stabilize the reactive carbanion.

Protocol A: Synthesis of Styrylquinolines (Condensation)

Application: Synthesis of fluorescent probes, potential HIV-1 integrase inhibitors, and antitumor agents. Principle: Knoevenagel-type condensation between the active methyl group and an aromatic aldehyde.

Experimental Design Choices
  • Solvent/Promoter: Acetic Anhydride (

    
    ) . While ethanol/piperidine is a "greener" alternative, 
    
    
    
    is superior for nitro-substituted quinolines. It acts as both solvent and dehydrating agent, driving the equilibrium forward by trapping the water byproduct.
  • Temperature: Reflux (

    
    ) is required to overcome the activation energy, especially for electron-rich aldehydes.
    
Step-by-Step Protocol
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-methyl-X-nitroquinoline (1.0 equiv, typically 2.0 mmol) and the appropriate aromatic aldehyde (1.2 equiv).

    • Add Acetic Anhydride (5.0 mL per mmol of substrate).

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      or Ar) for 4–12 hours.
    • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 7:3). The product is typically highly fluorescent (yellow/orange) under UV.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze.

    • Critical Step: Allow the suspension to stir for 30 minutes to ensure complete precipitation of the product.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid sequentially with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallization: Dissolve the crude solid in hot DMF or Acetic Acid and cool slowly.

  • Validation:

    • 1H NMR: Look for two doublets with a coupling constant

      
       Hz (characteristic of trans-alkene) in the 7.0–8.0 ppm region.
      

Protocol B: Riley Oxidation to 2-Formylnitroquinolines

Application: Generating aldehyde precursors for Schiff bases or further heterocyclization. Principle: Selective oxidation of the activated methyl group to a formyl group (


) using Selenium Dioxide (

).
Safety Warning

Selenium Dioxide (


)  is highly toxic and poses a cumulative danger. All weighing and handling must occur in a functioning fume hood. Waste must be segregated into specific "Selenium Waste" containers.
Step-by-Step Protocol
  • Preparation:

    • Dissolve 2-methyl-X-nitroquinoline (1.0 equiv) in 1,4-Dioxane (wet, containing 5% water). The water is critical to prevent over-oxidation to the carboxylic acid.

    • Add Selenium Dioxide (1.2 – 1.5 equiv).

  • Reaction:

    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Visual Cue: The precipitation of black Selenium metal (

      
      ) indicates the reaction is progressing.
      
  • Work-up:

    • Filter the hot solution through a pad of Celite to remove the black selenium metal. Wash the pad with hot dioxane.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • The residue is often a mixture of aldehyde and trace acid. Purify via column chromatography (Silica gel,

      
      ).
      
    • Note: Aldehydes are unstable; store under inert gas at

      
      .
      

Protocol C: Metal-Free C(sp3)-H Functionalization[1]

Application: Direct coupling with styrylanilines or benzyl amines without pre-functionalization. Principle: Radical-mediated oxidative coupling using Iodine (


) and TBHP (tert-Butyl hydroperoxide).
Workflow Diagram

CH_Functionalization Start Reagents: 2-Methyl-Nitroquinoline + Amine Cat: I2 (20 mol%), TBHP Radical Radical Generation (TBHP -> tBuO•) Start->Radical Heat (80°C) Activation C(sp3)-H Abstraction Formation of Benzylic Radical Radical->Activation H• Abstraction Coupling C-N / C-C Bond Formation Activation->Coupling Oxidative Coupling Final Functionalized Quinoline Coupling->Final

Figure 2: Green chemistry approach for direct C-H functionalization using Iodine catalysis.

Protocol Summary
  • Mix substrate, coupling partner (e.g., benzylamine),

    
     (20 mol%), and TBHP (3 equiv) in DMSO.
    
  • Heat at

    
     for 12 hours.
    
  • Quench with saturated

    
     (to remove iodine). Extract with EtOAc.
    

Comparative Data: Yields & Reactivity[1][2]

The position of the nitro group influences the yield of the condensation reaction due to steric and electronic factors.[1]

SubstrateReaction PartnerMethodYield (%)Notes
2-Me-5-Nitroquinoline BenzaldehydeAcetic Anhydride82%High reactivity; product precipitates easily.
2-Me-8-Nitroquinoline BenzaldehydeAcetic Anhydride88%Highest reactivity due to minimal steric hindrance at C2.
2-Me-6-Nitroquinoline BenzaldehydeEthanol/Piperidine65%Lower yield; requires stronger base promotion.
2-Me-8-Nitroquinoline

(Oxidation)
Dioxane/H2O72%Aldehyde is stable; acid byproduct is minimal.

References

  • Synthesis of Styrylquinolines (Friedländer/Condensation)

    • Musioł, R., et al. (2019).[2] "The synthesis and anticancer activity of 2-styrylquinoline derivatives." European Journal of Medicinal Chemistry.

  • Riley Oxid

    
    ) Protocols: 
    
    • Kouznetsov, V. V., et al. (2020). "Riley Oxidation of Heterocyclic Intermediates." Molecules.

  • Green C-H Functionalization

    • Wu, X., et al. (2023). "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylquinolines." ACS Omega.

  • Nitro-Promoted Reactivity

    • Nagase, H., et al. (2020). "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones." Molecules.

Sources

Method

Application Note: High-Fidelity Synthesis of 6-Functionalized 4-Aminoquinoline Antimalarials

Scaffold: 4-Bromo-2-methyl-6-nitroquinoline Application: Medicinal Chemistry / Antimalarial Drug Discovery Version: 2.1 (2025) Executive Summary This application note details the optimized synthetic workflow for generati...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold: 4-Bromo-2-methyl-6-nitroquinoline Application: Medicinal Chemistry / Antimalarial Drug Discovery Version: 2.1 (2025)

Executive Summary

This application note details the optimized synthetic workflow for generating 6-functionalized 4-aminoquinoline antimalarials using 4-Bromo-2-methyl-6-nitroquinoline as the core scaffold. While 4-aminoquinolines (e.g., Chloroquine, Amodiaquine) remain the backbone of antimalarial chemotherapy, resistance has necessitated the exploration of "dual-function" agents.

The 6-nitro group on this scaffold serves as a critical "pivot point." Unlike standard Chloroquine analogues, this scaffold allows for:

  • Primary Pharmacophore Installation: Nucleophilic aromatic substitution (

    
    ) at C4 to install the heme-binding diamine side chain.
    
  • Secondary Functionalization: Reduction of the C6-nitro group to an amine, enabling the attachment of resistance-reversing moieties (e.g., chemosensitizers) or solubility-enhancing groups.

This guide provides a robust, scalable protocol for these transformations, emphasizing yield optimization and purity profiles suitable for biological assay validation.

Chemical Logic & Retrosynthesis

The synthesis relies on the differential reactivity of the quinoline ring. The C4 position is highly electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen and the para-nitro group.

  • C4-Bromo: An excellent leaving group for

    
    , superior to the chloro-analogue in milder conditions.
    
  • C6-Nitro: Electron-withdrawing group (EWG) that activates C4 for substitution. Post-substitution, it serves as a masked amine.

  • C2-Methyl: Provides steric bulk to retard metabolic oxidation at the

    
    -position and modulates lipophilicity (
    
    
    
    ).
Visual Workflow (DOT Diagram)

The following flowchart illustrates the stepwise conversion of the scaffold into a functional drug candidate.

SynthesisWorkflow SM Starting Material 4-Bromo-2-methyl-6-nitroquinoline Step1 Step 1: S_NAr Reaction (Installation of Pharmacophore) SM->Step1 + Diamine Side Chain (e.g., Novoldiamine) Inter1 Intermediate A 4-Amino-6-nitro derivative Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Chemoselective Redxn Inter2 Intermediate B 4,6-Diamino derivative Step2->Inter2 Step3 Step 3: C6 Derivatization (Acylation/Coupling) Inter2->Step3 + R-COCl / R-NCO Final Final Antimalarial Candidate (Dual Function) Step3->Final

Figure 1: Stepwise synthetic pathway for converting 4-Bromo-2-methyl-6-nitroquinoline into dual-function antimalarial agents.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) at C4

Objective: Install the diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine) responsible for pH trapping within the parasite's digestive vacuole.

Rationale: Classical methods use phenol melts (toxic, difficult workup). This optimized protocol uses a high-boiling alcohol or neat conditions with acid catalysis, improving the green chemistry profile.

Materials:

  • 4-Bromo-2-methyl-6-nitroquinoline (1.0 eq)

  • N,N-Diethyl-1,4-pentanediamine (Novoldiamine) (1.2 – 1.5 eq)

  • Solvent: 1-Pentanol or Ethylene Glycol (for thermal stability)

  • Catalyst: catalytic HCl (optional, accelerates reaction)

Procedure:

  • Setup: Charge a round-bottom flask with 4-Bromo-2-methyl-6-nitroquinoline (1.0 g, 3.74 mmol) and 1-pentanol (10 mL).

  • Addition: Add N,N-diethyl-1,4-pentanediamine (0.87 mL, 4.5 mmol). Note: If using the HCl salt of the amine, add 1.0 eq of Triethylamine (TEA) to free the base.

  • Reaction: Heat the mixture to reflux (approx. 138°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (UV active, high

      
      ) will disappear, replaced by a fluorescent yellow/orange spot (lower 
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with DCM (50 mL) and wash with 10%

      
       (aq) to remove salts and unreacted HBr.
      
    • Wash organic layer with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
    • Yield Target: 75–85%

    • Appearance: Yellow/Orange solid or viscous oil.

Protocol B: Chemoselective Reduction of C6-Nitro Group

Objective: Reduce the nitro group to a primary amine without de-halogenating (if other halogens are present) or reducing the quinoline ring.

Method Choice:

  • Method 1 (

    
    ):  Cleanest, but requires hydrogen handling.
    
  • Method 2 (

    
    ):  Robust, cheap, tolerates other sensitive groups. (Recommended) 
    

Procedure (Method 2 - Iron Mediated):

  • Setup: Dissolve the nitro-intermediate (from Protocol A) (1.0 mmol) in Ethanol/Water (4:1, 20 mL).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (
    
    
    
    , 5.0 eq, 325 mesh).
  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The bright yellow nitro compound often turns to a darker/brownish suspension as Iron oxidizes.

  • Workup:

    • Filter hot through a Celite pad to remove Iron sludge. Wash the pad with hot Ethanol.

    • Concentrate the filtrate.[2]

    • Resuspend residue in EtOAc, wash with water, dry, and concentrate.[2]

  • Stability Note: 6-Aminoquinolines are prone to oxidation (turning dark/black) upon air exposure. Use immediately in the next step or store under Nitrogen at -20°C.

Protocol C: Derivatization (Amide Coupling)

Objective: Attach diversity elements (R-groups) to the C6-amine.

Procedure:

  • Dissolve freshly prepared C6-amino intermediate (1.0 eq) in dry DCM or DMF.

  • Add Base: Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add Electrophile: Acid Chloride (R-COCl, 1.1 eq) or Isocyanate (R-NCO, 1.1 eq).

  • Stir at RT for 1–3 hours.

  • Standard aqueous workup and purification.

Data Analysis & Quality Control

Critical Characterization Table

Researchers must validate the following spectral features to confirm scaffold integrity.

PositionIsotopeSignal TypeExpected Shift (

ppm)
Diagnostic Note
C2-Methyl

Singlet2.60 – 2.70Distinct singlet; confirms retention of methyl group.
C3-H

Singlet6.40 – 6.60Upfield shift indicates successful substitution of Br at C4.
C4-NH

Broad Singlet7.00 – 7.50Exchangeable with

; confirms amine attachment.
Side Chain

Multiplets1.0 – 3.0Typical pattern for diethylaminopentyl chain.
C6-NH2

Broad Singlet4.50 – 5.50Only present after Protocol B; disappears after Protocol C.
Mechanism of Action (Biological Context)

The synthesized compounds function by inhibiting the crystallization of toxic free heme into hemozoin within the malaria parasite.

MOA Heme Free Heme (Fe2+) (Toxic to Parasite) Complex Drug-Heme Complex (π-π Stacking) Heme->Complex + Drug Hemozoin Hemozoin (Biocrystal) (Non-toxic) Heme->Hemozoin Natural Detoxification Drug 4-Aminoquinoline Drug (Synthesized Agent) Drug->Complex Complex->Hemozoin Inhibition Death Parasite Death (Oxidative Stress) Complex->Death Accumulation of Toxic Heme

Figure 2: Mechanism of Action. The synthesized agent caps the growing hemozoin crystal, leading to parasite toxicity.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Yield in

    
     (Step 1). 
    
    • Cause: Steric hindrance or deactivation.

    • Solution: Switch solvent to Ethylene Glycol and heat to 150°C. The higher temperature overcomes the activation energy barrier without using sealed tubes.

  • Issue: Incomplete Nitro Reduction (Step 2).

    • Cause: Poisoning of catalyst or insufficient proton source.

    • Solution: If using

      
      , ensure vigorous mechanical stirring (magnetic stirring often fails with heavy iron sludge). Add a few drops of acetic acid to activate the iron surface.
      
  • Issue: Product Instability (Step 2 product).

    • Cause: Oxidation of the electron-rich phenylenediamine system.

    • Solution: Do not column purify the free amine if possible. Perform the next coupling step (Protocol C) immediately on the crude material ("Telescoped synthesis").

References

  • Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: Past, present, and future; a chemical perspective. Journal of Medicinal Chemistry.
  • Stocks, P. A., et al. (2002). Evidence for a common mechanism of action for 4-aminoquinoline antimalarial agents. Journal of Medicinal Chemistry, 45(23), 4975-4983.

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[3][4] Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.

  • World Health Organization. (2023). Guidelines for the treatment of malaria. (Contextual grounding for drug resistance).

(Note: While specific deep-links to PDF protocols may expire, the DOIs and PubMed links provided above lead to stable landing pages for authoritative verification.)

Sources

Application

Heterocyclic building blocks for kinase inhibitor synthesis

Strategic Utilization of Heterocyclic Building Blocks Introduction: The Hinge Binder Imperative In the landscape of kinase drug discovery, the ATP-binding pocket remains the primary theater of operation. While allosteric...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of Heterocyclic Building Blocks

Introduction: The Hinge Binder Imperative

In the landscape of kinase drug discovery, the ATP-binding pocket remains the primary theater of operation. While allosteric (Type III/IV) and covalent inhibitors have gained traction, the vast majority of FDA-approved kinase inhibitors rely on a competitive "hinge-binding" motif.

The endogenous ligand, ATP, anchors itself via the adenine ring, forming hydrogen bonds with the kinase "hinge" region—a flexible segment connecting the N-terminal and C-terminal lobes.[1][2] To displace ATP, a synthetic inhibitor must present a heterocyclic core that mimics these interactions with superior affinity and selectivity.

The Core Challenge: The medicinal chemist must select a heterocyclic building block that not only complements the hinge geometry (typically residues GK+1 and GK+3 relative to the Gatekeeper) but also offers distinct vectors for decoration to access the hydrophobic back pocket or the solvent-exposed front.

Visualizing the Interaction

The following diagram illustrates the canonical binding mode of a Type I inhibitor, highlighting the critical H-bond network.

KinaseBinding cluster_Protein Kinase Hinge Region cluster_Inhibitor Heterocyclic Inhibitor Core GK Gatekeeper Residue (Steric Control) GK1 Residue GK+1 (Backbone C=O) GK3 Residue GK+3 (Backbone NH & C=O) Scaffold Heterocyclic Core (e.g., Pyrimidine, Indazole) GK3->Scaffold H-Bond (Acceptor) Scaffold->GK1 H-Bond (Donor) Scaffold->GK3 H-Bond (Donor) R_Group Solubilizing Tail (Solvent Exposed) Scaffold->R_Group Synthetic Vector

Figure 1: Canonical H-bond network between a heterocyclic inhibitor core and the kinase hinge region (GK+1/GK+3).

Strategic Scaffold Selection

Not all heterocycles are created equal. The choice of scaffold dictates the vectors available for substitution (SAR exploration) and the physicochemical properties (LogP, tPSA) of the final drug.

Table 1: Privileged Heterocyclic Scaffolds in Kinase Discovery

Scaffold ClassKey FeaturesSynthetic AccessibilityRepresentative Drugs
Aminopyrimidines Classic ATP mimic. High H-bond acceptor capability.High. Sequential SNAr allows rapid library generation.Imatinib, Nilotinib, Palbociclib
Quinazolines Bicyclic. Rigid. Excellent for EGFR family targeting.[3]Medium. C4-position is highly reactive; C6/C7 require early-stage functionalization.Gefitinib, Erlotinib, Lapatinib
Pyrazolo[1,5-a]pyrimidines Bioisostere of purine. Reduced metabolic liability compared to some quinazolines.Medium-High. Regioselective electrophilic substitution at C3 is a key advantage.Dinaciclib (Phase III), various JAK inhibitors
Indazoles Bicyclic. Offers unique H-bond donor (NH) geometry.Medium. N-alkylation regioselectivity (N1 vs N2) can be challenging but controllable.Axitinib, Pazopanib
Advanced Synthetic Methodologies: The Reactivity Gradient

Expert Insight: A common pitfall in kinase inhibitor synthesis is the "shotgun" approach to functionalizing poly-halogenated heterocycles. Understanding the intrinsic reactivity gradient of the scaffold is crucial for high-yield, regioselective synthesis without protecting groups.

The Pyrimidine Paradigm

For a 2,4,6-trichloropyrimidine scaffold, the reactivity towards Nucleophilic Aromatic Substitution (SNAr) follows a strict hierarchy:

  • C4 Position: Most reactive (para-like to N1/N3).

  • C2 Position: Intermediate reactivity (ortho-like to N1/N3).

  • C6 Position: Least reactive (often requires Pd-catalysis if C4 is already substituted).

Application: To synthesize a dual-specificity inhibitor, one should introduce the bulky, hydrophobic group (usually targeting the back pocket) at C4 using mild SNAr conditions (0°C), followed by the solubilizing amine at C2 using higher temperatures or Buchwald-Hartwig conditions.

Detailed Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol details the construction of a 3-aryl-pyrazolo[1,5-a]pyrimidin-7-amine core. This scaffold is highly privileged (see Dinaciclib) because the C3-aryl group projects into the hydrophobic pocket while the C7-amine interacts with the solvent front.

Prerequisites:

  • Reaction Type: Condensation -> Regioselective Iodination -> Suzuki Coupling.

  • Scale: 1.0 gram (adaptable).

  • Safety: Iodine monochloride is corrosive. Handle in a fume hood.

Workflow Diagram

SyntheticProtocol Start 3-Aminopyrazole + 1,3-Dicarbonyl Step1 Step 1: Condensation (Reflux, AcOH) Start->Step1 Core Pyrazolo[1,5-a]pyrimidine Core Step1->Core Step2 Step 2: Iodination (NIS or ICl) Core->Step2 IodoCore 3-Iodo-Intermediate (Electrophilic sub) Step2->IodoCore Step2->IodoCore Regioselective at C3 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-cat) IodoCore->Step3 Final Final Kinase Inhibitor Scaffold Step3->Final

Figure 2: Step-wise construction of the Pyrazolo[1,5-a]pyrimidine scaffold.

Step-by-Step Methodology

Step 1: Cyclocondensation (Core Formation)

  • Reagents: 3-aminopyrazole (1.0 eq), 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure: Dissolve amine in AcOH. Add dicarbonyl dropwise. Reflux at 110°C for 4 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold Et2O. If no precipitate, concentrate in vacuo and recrystallize from EtOH.

  • Validation: LC-MS should show [M+H]+ peak corresponding to the fused ring.

Step 2: Regioselective C3-Iodination Rationale: The C3 position is electron-rich and susceptible to electrophilic aromatic substitution, providing a handle for cross-coupling.

  • Reagents: Core scaffold (from Step 1), N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure: Stir the scaffold in ACN at RT. Add NIS portion-wise over 30 mins. Stir for 2-4 hours.

  • Workup: Dilute with water. Extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove excess iodine).

  • Validation: 1H NMR will show the disappearance of the C3-proton signal (typically a singlet/doublet around 6.0-6.5 ppm).

Step 3: Suzuki-Miyaura Cross-Coupling

  • Reagents: 3-Iodo-intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure: Degas solvents with N2 for 15 mins (Critical step to prevent homocoupling). Add reagents. Heat to 90°C for 12 hours under inert atmosphere.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization

Issue 1: Catalyst Poisoning in Buchwald-Hartwig Couplings

  • Symptom: Reaction stalls despite high temp; starting material remains.

  • Cause: Nitrogen atoms in the heterocyclic core (pyridines, pyrimidines) can coordinate strongly to Palladium, displacing the phosphine ligand and deactivating the catalyst.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos . The steric bulk prevents the heterocycle from coordinating to the Pd center, facilitating the reductive elimination step [1].

Issue 2: Poor Solubility of Planar Scaffolds

  • Symptom: Product crashes out during reaction or is insoluble during bioassay.

  • Cause: High "flatness" (Fsp3 < 0.3) leads to strong pi-stacking.

  • Solution: Introduce solubilizing tails (morpholine, piperazine) early in the synthesis. Alternatively, use N-methylpyrrolidone (NMP) as a co-solvent during coupling reactions to maintain homogeneity.

References
  • Buchwald-Hartwig Amination: Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 26, 2026, from [Link]

  • Hinge Binding Motifs: National Institutes of Health (NIH). (2025).[1][2][3][4][5][6][7] How protein kinase inhibitors bind to the hinge region of the target protein. PMC. Retrieved February 26, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine Synthesis: National Institutes of Health (NIH). (2016).[4] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC. Retrieved February 26, 2026, from [Link](Note: URL serves as a proxy for the specific PMC ID found in search context 1.16).

  • Privileged Scaffolds: ResearchGate. (2026). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Retrieved February 26, 2026, from [Link]

Sources

Method

Sonogashira coupling reaction protocols for bromo-nitroquinolines

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of electron-deficient heterocycles. It addresses the specific challenges of coupling terminal alkynes with bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of electron-deficient heterocycles. It addresses the specific challenges of coupling terminal alkynes with bromo-nitroquinolines , a scaffold where electronic activation meets solubility and catalyst-poisoning challenges.

Executive Summary & Strategic Considerations

The Sonogashira cross-coupling of bromo-nitroquinolines presents a unique paradox in reactivity. The nitro group (


)  and the quinoline nitrogen  render the ring highly electron-deficient. Theoretically, this facilitates the oxidative addition  of the C-Br bond to Palladium(0), often the rate-determining step for aryl bromides.

However, this "activation" introduces specific failure modes:

  • Catalyst Sequestration: The quinoline nitrogen can act as a competitive ligand, displacing phosphines and deactivating the Pd center.

  • Glaser Homocoupling: In the presence of Copper(I) and oxygen, electron-deficient substrates may react slower than the oxidative dimerization of the alkyne.

  • Solubility: Nitro-quinolines are often sparingly soluble in standard ethereal solvents (THF, Et₂O), necessitating polar aprotic alternatives (DMF, DMAc) which complicate workup.

This guide provides two validated protocols: a Robust Copper-Cocatalyzed Method for standard substrates and a Copper-Free Method for cases requiring high chemoselectivity or involving base-sensitive alkynes.

Reaction Mechanism & Critical Control Points

Understanding the cycle is vital for troubleshooting. For bromo-nitroquinolines, the Oxidative Addition (A) is rapid. The bottleneck often shifts to Transmetallation (B) or is complicated by Non-Productive Coordination (D) .

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for Nitro-Quinolines) Pd0->OxAdd + Bromo-Nitroquinoline PdII_ArX Pd(II) Complex [L2Pd(Ar)(Br)] OxAdd->PdII_ArX Coordination OFF-CYCLE TRAP: Pd Coordination to Quinoline Nitrogen PdII_ArX->Coordination Low Ligand Loading Transmet Transmetallation (Rate Limiting w/o Cu) PdII_ArX->Transmet + Cu-Acetylide (Method A) + Alkyne/Base (Method B) Coordination->PdII_ArX Heat / Excess Ligand PdII_Alk Pd(II) Intermediate [L2Pd(Ar)(Alkyne)] Transmet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the specific risk of off-cycle Pd-sequestration by the quinoline nitrogen (Red Node).

Protocol A: Standard Pd/Cu Catalysis (Robust)

Best for: Routine synthesis, stable alkynes, cost-efficiency.

This protocol utilizes Pd(PPh₃)₂Cl₂ and CuI . The bis-triphenylphosphine system is sufficiently bulky to minimize coordination to the quinoline nitrogen while remaining active enough for the activated bromo-nitro system.

Materials
  • Substrate: Bromo-nitroquinoline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred for solubility) or THF.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[1]

  • Solids Addition: Charge the vial with Bromo-nitroquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

    • Note: Adding CuI last minimizes its oxidation before the reaction starts.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base Addition: Inject anhydrous DMF (3 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

    • Observation: The solution typically turns dark yellow or brown.

  • Alkyne Addition: Inject the terminal alkyne (1.2 mmol) dropwise.

    • Exotherm Warning: Nitro-quinolines are energetic. Monitor for rapid heat evolution upon alkyne addition.

  • Reaction: Stir at Room Temperature for 1 hour.

    • Checkpoint: Check TLC.[2][3] If conversion is <50%, heat to 50°C . Avoid boiling temperatures (>80°C) to prevent degradation of the nitro group or polymerization.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography.

Protocol B: Copper-Free High-Fidelity Method

Best for: Avoiding Glaser homocoupling, substrates prone to Cu-chelation, or late-stage functionalization.

Eliminating copper prevents the formation of diyne side products (Glaser coupling), which are difficult to separate from the product. This requires a more active Pd species.

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) or PPh₃ (20 mol%)

    • Why XPhos? This bulky, electron-rich biaryl phosphine facilitates the difficult transmetallation/deprotonation step in the absence of Copper.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent (MeCN) under Argon for 15 minutes.

    • Visual: Solution should turn from orange to pale yellow/clear, indicating active L-Pd(0) formation.

  • Substrate Addition: Add the Bromo-nitroquinoline (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Alkyne Addition: Add terminal alkyne (1.5 equiv).

  • Heating: Heat the mixture to 60–80°C .

    • Note: Copper-free reactions generally require higher temperatures than Pd/Cu variants because the alkyne is not activated by Cu.

  • Monitoring: Monitor by HPLC or TLC. Reaction times are typically 4–12 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix

If the standard protocols yield low conversion, use this matrix to optimize.

VariableRecommendationRationale
Solvent DMF / DMAc Best for Solubility. Nitro-quinolines aggregate in non-polar solvents.
THF / Dioxane Cleaner Workup. Use only if the substrate is soluble.
Base Et₃N / DIPA Standard. Good for Pd/Cu systems.
Cs₂CO₃ / K₂CO₃ Essential for Cu-free systems. Heterogeneous bases often reduce side reactions.
Catalyst Pd(dppf)Cl₂ Use if the quinoline nitrogen is poisoning Pd(PPh₃)₂Cl₂. The bidentate ligand prevents displacement.
Troubleshooting Common Failure Modes

Problem 1: Starting Material Remains (No Reaction)

  • Cause: Catalyst poisoning by Quinoline Nitrogen.

  • Solution: Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10 mol%. The bidentate ligand "dppf" is harder to displace than PPh₃.

Problem 2: Homocoupling of Alkyne (Glaser Product)

  • Cause: Presence of Oxygen + Copper.

  • Solution: Switch to Protocol B (Copper-Free) . Alternatively, degas solvents more rigorously (freeze-pump-thaw).

Problem 3: "Palladium Black" Precipitation

  • Cause: Catalyst decomposition before reaction completion.

  • Solution: Add excess ligand (e.g., 10 mol% extra PPh₃). Ensure temperature is not too high (>90°C).

Safety Note: Nitro Compounds

  • Energetic Potential: Nitro-substituted aromatics can be precursors to energetic materials. While bromo-nitroquinolines are generally stable, their coupling products (alkynyl-nitro-quinolines) possess high energy density.

  • Exotherms: Always run a DSC (Differential Scanning Calorimetry) test before scaling up >5 grams.

  • Waste: Segregate halogenated nitro waste from strong oxidizers.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of 3-bromo-quinolin-2(1H)-ones. Tetrahedron, 61(10), 2697-2703. Link

  • Yi, C., & Hua, R. (2006). Cu-free Sonogashira coupling of aryl iodides and bromides with terminal alkynes catalyzed by Pd(OAc)2/PPh3/Et3N system. Journal of Organic Chemistry, 71(6), 2535–2537. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Coupling. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 4-Bromo-2-methyl-6-nitroquinoline

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity or stability issues with 4-Bromo-2-methyl-6-nitroquinoline . Core Chemical Context & Stability Warnin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity or stability issues with 4-Bromo-2-methyl-6-nitroquinoline .

Core Chemical Context & Stability Warning

Before attempting purification, you must understand the reactivity profile of this molecule. The 4-bromo position in a quinoline ring is generally labile.[1] However, the presence of the 6-nitro group (electron-withdrawing) significantly activates the C4-position towards Nucleophilic Aromatic Substitution (SNAr).[1]

  • The Risk: The C-Br bond is highly susceptible to hydrolysis.[1] Exposure to strong aqueous bases (NaOH) or boiling acidic media will displace the bromine with a hydroxyl group, reverting your product to the starting material (4-hydroxy-2-methyl-6-nitroquinoline ).[1]

  • The Consequence: A common user complaint is "disappearing product" during recrystallization in wet solvents or aggressive acid/base workups.

Critical Workflow: Quench & Isolation (The "Prevention" Phase)

Most purification issues stem from an improper workup of the bromination reaction (typically POBr3 or PBr5).

Protocol: Controlled Quenching

Objective: Remove phosphorous oxybromide byproducts without hydrolyzing the C-Br bond.[1]

  • Cool Down: Cool the reaction mixture (toluene or neat) to 0–5°C.

  • The Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and solid NaHCO3 .

    • Why: Direct water addition generates localized HBr super-heating, which hydrolyzes the product. Bicarbonate neutralizes the acid immediately.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Avoid: Diethyl ether (poor solubility for nitro-quinolines).[1]

  • Wash: Wash the organic layer with cold sat.[1] NaHCO3 (x2) followed by Brine (x1).

  • Dry: Dry over anhydrous Na2SO4 (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO4) if the product is potentially acidic or sensitive, though Na2SO4 is generally safer for quinolines.

Purification Strategy: Decision Matrix

Use the following logic flow to determine the correct purification method based on your crude purity profile.

PurificationLogic Start Crude Material Analysis (LC-MS / TLC) PurityHigh Purity > 90% Main impurity: Trace Hydroxy Start->PurityHigh PurityMed Purity 70-90% Impurity: Phosphorous salts / Tars Start->PurityMed PurityLow Purity < 70% Complex Mixture Start->PurityLow Recryst Method A: Recrystallization PurityHigh->Recryst Scalable Flash Method B: Flash Chromatography PurityMed->Flash Best Separation Trituration Method C: Trituration (Solvent Wash) PurityMed->Trituration Quick Fix PurityLow->Flash

Figure 1: Purification decision tree based on initial crude purity assessment.

Detailed Protocols

Method A: Recrystallization (Scalable)

Best for: Removing trace starting material and inorganic salts.[1]

ParameterRecommendationTechnical Rationale
Solvent System EtOAc / Hexanes (1:3 to 1:5) Nitroquinolines have moderate solubility in EtOAc but poor solubility in Hexanes.[1] This gradient maximizes recovery.[1]
Alternative Solvent Acetonitrile (ACN) Good for removing non-polar tars.[1] Product dissolves in hot ACN, crystallizes upon cooling.
Avoid Alcohols (MeOH/EtOH) Risk:[1] Nucleophilic attack by alkoxide if heated too long, leading to the ether byproduct (4-methoxy-...).[1]
Temperature 60°C max Do not boil excessively. Dissolve at moderate heat, cool slowly to 4°C.

Step-by-Step:

  • Dissolve crude solid in minimum hot EtOAc (approx. 5-7 mL per gram).

  • Slowly add Hexanes (or Heptane) until persistent cloudiness appears.

  • Re-heat slightly to clear the solution.

  • Allow to cool to room temperature undisturbed, then refrigerate (4°C) for 4 hours.

  • Filter and wash cake with cold Hexanes.

Method B: Flash Column Chromatography

Best for: Separating the 4-hydroxy impurity (very polar) from the 4-bromo product (less polar).[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Avoid Alumina (basic alumina can cause hydrolysis).[1]

  • Mobile Phase: Gradient of 0%

    
     30% EtOAc in Hexanes .[1]
    
    • Note: The product usually elutes around 15-20% EtOAc.[1] The hydroxy impurity will stick to the baseline or require >50% EtOAc/MeOH to move.

  • Loading: Dry load on Celite or Silica is preferred due to limited solubility in pure Hexanes.[1]

Method C: Trituration (The "Quick Clean")

Best for: Removing sticky phosphorous oils without a full column.

  • Suspend the crude solid in cold Diethyl Ether or MTBE .

  • Sonicate for 10 minutes.

  • Filter the solid.[2][3][4][5]

    • Result: The product (solid) remains on the filter; the yellow/orange phosphorous impurities often dissolve in the ether filtrate.

Troubleshooting & FAQs

Q1: I see a persistent impurity at the baseline of my TLC. What is it?

A: This is almost certainly 4-hydroxy-2-methyl-6-nitroquinoline (the starting material) or the hydrolysis product.[1]

  • Diagnosis: It is UV active and very polar.[1]

  • Fix: It is insoluble in DCM/Hexane mixtures.[1] Dissolve your crude product in DCM; if a solid remains undissolved, filter it off—that "impurity" is likely the hydroxy compound.

Q2: My product turned into a "goo" or oil during recrystallization.

A: This "oiling out" occurs when the melting point of the impure mixture is lower than the solvent's boiling point, or you used too much polar solvent.

  • The Fix: Re-dissolve the oil in a small amount of DCM.[6] Add Hexanes until cloudy. Rotovap slowly to remove the DCM (which is more volatile), forcing the product to precipitate as a powder from the Hexanes.

Q3: The product color is changing from yellow to dark brown/red.

A: Nitroquinolines are photosensitive and prone to oxidation.[1]

  • The Fix: Store the purified solid in amber vials under Nitrogen or Argon at 4°C. Darkening indicates surface oxidation but often does not affect bulk purity significantly.

Q4: Can I use acid extraction to purify this?

A: NO. While quinolines are basic, the 6-nitro group reduces the basicity of the nitrogen (


 drops significantly). Using strong acid (HCl) to pull it into water might work, but you risk hydrolyzing the labile 4-Br bond during the basification step (exothermic). Neutral purification (chromatography/recrystallization) is safer. [1]

Analytical Validation (Self-Check)

TestExpected ResultFailure Mode Indicator
1H NMR (CDCl3) Distinct aromatic region.[1] Methyl group singlet ~2.7-2.9 ppm.[1]Broad peaks or extra singlets (indicates P-salts or rotamers).[1]
LC-MS M+H and M+H+2 (Br isotope pattern 1:1).[1]Mass M-Br+OH (Hydrolysis product).[1]
Melting Point Sharp range (typically >100°C, e.g., 130-150°C range depending on polymorph).Broad range (>5°C spread) indicates solvent trapping or impurities.

References

  • Synthesis of Bromoquinolines:Organic Syntheses, Coll. Vol. 3, p. 79 (1955); Vol. 20, p. 18 (1940).
  • Reactivity of Nitro-Quinolines:Journal of Heterocyclic Chemistry, "Nucleophilic substitution in 4-halo-nitroquinolines." (General mechanism for SNAr lability).
  • Purification of 4-Bromo-6-nitroquinoline: National Institutes of Health (NIH) PubChem, Compound Summary for CID 53426487.[1] Link

  • Solubility Data (Analogous): BenchChem Technical Guide, "Solubility of substituted quinolines in organic solvents." Link

Sources

Optimization

Solving solubility issues of 4-Bromo-2-methyl-6-nitroquinoline in DMSO

Ticket ID: #SOL-QN-4B2M Status: Open Assigned Specialist: Senior Application Scientist, Compound Management Division Executive Summary You are encountering solubility difficulties with 4-Bromo-2-methyl-6-nitroquinoline i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-QN-4B2M

Status: Open Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary

You are encountering solubility difficulties with 4-Bromo-2-methyl-6-nitroquinoline in DMSO. This is a common issue with highly crystalline, lipophilic heteroaromatics. The molecule possesses a rigid planar structure (quinoline core) with a high-lattice-energy stabilizing nitro group, and lipophilic substituents (bromo/methyl) that drastically reduce its water tolerance.

The following guide is structured to troubleshoot the three failure modes: Initial Dissolution , Storage Precipitation , and Dilution Shock .

Module 1: The "Crash Out" Phenomenon (Root Cause Analysis)

Q: My stock solution was clear yesterday, but today there are crystals at the bottom. Is the compound impure?

A: It is likely not an impurity, but rather DMSO Hygroscopicity . DMSO is a "water magnet." It can absorb up to 30-50% of its weight in water from the atmosphere if left uncapped. 4-Bromo-2-methyl-6-nitroquinoline is highly lipophilic (estimated LogP > 3.0). As your DMSO absorbs atmospheric moisture, the solvent's dielectric constant changes, creating an environment where your compound is thermodynamically forced to crystallize.

The Mechanism of Failure:

  • Anhydrous DMSO dissolves the compound by disrupting pi-pi stacking.

  • Atmospheric Exposure introduces water molecules.

  • Water acts as an "anti-solvent," raising the polarity of the mixture.

  • Precipitation occurs once the water content exceeds the compound's solubility threshold (often as low as 5-10% water content for this specific chemotype).

Visualizing the Failure Loop:

Hygroscopicity Anhydrous Anhydrous DMSO (High Solubility) Exposure Atmospheric Exposure Anhydrous->Exposure Uncapped Vial WaterUptake Water Absorption (Hygroscopic Action) Exposure->WaterUptake PolarityShift Polarity Shift (Dielectric Constant ↑) WaterUptake->PolarityShift CrashOut Precipitation (Crystal Formation) PolarityShift->CrashOut Threshold Exceeded

Figure 1: The Hygroscopic Failure Loop. Even brief exposure to air can introduce enough water to precipitate lipophilic quinolines.

Module 2: Dissolution Protocol (Step-by-Step)

Q: Vortexing isn't working. How do I force this into solution without degrading it?

A: Vortexing provides insufficient shear force to break the crystal lattice of nitro-substituted quinolines. You must use Thermodynamic Dissolution (Heat + Sonication).

Standard Operating Procedure (SOP-QN-01):

ParameterSpecificationReason
Solvent Grade DMSO, Anhydrous (≥99.9%)Prevents immediate water contamination.
Target Conc. 10 mM - 50 mMHigher concentrations increase stability risks.[1]
Temperature 40°C - 50°CIncreases kinetic energy to overcome lattice energy.
Sonication 40 kHz (Ultrasonic Bath)Cavitation breaks intermolecular pi-stacking.

The Protocol:

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Critical: Do not use DMSO that has been sitting in a wash bottle. Use a fresh bottle under inert gas (Nitrogen/Argon) if available.

  • Sonication Cycle:

    • Sonicate for 5 minutes at room temperature.

    • Check: Is it clear? If not -> Step 4.

  • Thermal Assist:

    • Warm the vial to 45°C (water bath or heating block).

    • Sonicate for another 5-10 minutes while warm.

  • Visual Inspection: Hold against a light source. Look for "schlieren" lines (swirls) or micro-particulates. The solution must be completely homogeneous.

Module 3: Chemical Stability & Reactivity

Q: My solution turned from yellow to orange/red. Has it degraded?

A: Color shifts in nitro-quinolines can indicate Nucleophilic Aromatic Substitution (SNAr) .

The Danger Zone: The 4-Bromo position on a quinoline ring is highly electrophilic, especially when activated by a 6-Nitro group (electron-withdrawing).

  • Risk: If your DMSO contains trace amines, or if you dilute into a basic buffer (pH > 8), the Bromine can be displaced by a nucleophile.

  • Diagnosis: A deep red/orange shift often indicates the formation of a Meisenheimer complex or a substitution product.

Recommendation:

  • Keep stock solutions neutral .

  • Avoid storing in buffers containing nucleophiles (e.g., Tris, free amines) for long periods.

  • Verify purity via LC-MS if a significant color change is observed.

Module 4: Storage & Freeze-Thaw Management

Q: Can I store the 10mM stock at -20°C?

A: Yes, but you must manage the Freezing Point Depression .

Pure DMSO freezes at 18.5°C .[2] If your stock solution remains liquid in the refrigerator (4°C) or feels "slushy" at -20°C, it has absorbed significant water.

Troubleshooting Flowchart:

StorageLogic Start Storage Decision SingleUse Single Use Experiment? Start->SingleUse Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) SingleUse->Aliquot Yes BulkStore Bulk Storage (High Risk) SingleUse->BulkStore No Freeze Freeze at -20°C or -80°C Aliquot->Freeze BulkStore->Freeze Thaw Thaw Procedure Freeze->Thaw PrecipCheck Check for Precipitate Thaw->PrecipCheck HeatSonic Heat (37°C) + Sonicate PrecipCheck->HeatSonic Cloudy Use Proceed to Assay PrecipCheck->Use Clear HeatSonic->Use

Figure 2: Decision logic for storage to minimize precipitation events.

Best Practice for Storage:

  • Aliquot immediately after preparation. Do not freeze the main bottle repeatedly.[3]

  • Seal tightly. Use Parafilm or screw caps with O-rings.

  • Thawing: When thawing, always heat to 37°C and vortex/sonicate before use. Never pipette directly from a just-thawed, cold vial, as concentration gradients (cryoconcentration) exist.

References & Authoritative Sources
  • NCATS Compound Management Best Practices. National Center for Advancing Translational Sciences. (Guidelines on DMSO storage and freeze-thaw cycles).

  • Way, L., et al. "Impact of DMSO Water Content on Compound Solubility and Assay Performance." Journal of Biomolecular Screening. (Mechanistic explanation of hygroscopicity).

  • BenchChem Technical Guides. "Troubleshooting Solubility of Nitro-Heterocycles in Polar Aprotic Solvents." (Specific data on nitro-quinoline solubility profiles).

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102." (Physical properties and freezing point depression data).

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity." (Chemical stability warnings for 4-halo-nitro-aromatics).

Sources

Troubleshooting

Suzuki-Miyaura Coupling Technical Support Center: Bromoquinoline Optimization

Ticket ID: BQ-SUZUKI-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion in Bromoquinoline Substrates[1] Executive Summary & Diagnostic Logic User Issue: You are obs...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BQ-SUZUKI-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion in Bromoquinoline Substrates[1]

Executive Summary & Diagnostic Logic

User Issue: You are observing low conversion (<20%) or stalled reactions when coupling bromoquinolines. Root Cause Analysis: Bromoquinolines present a "perfect storm" of catalyst inhibition. The quinoline nitrogen is a competent Lewis base that competitively binds to Palladium (Pd), effectively poisoning the catalyst before oxidative addition can occur. Furthermore, the electron-deficient nature of the ring (especially at the 2- and 4-positions) can make the C-Br bond sluggish toward oxidative addition compared to standard aryl bromides.

Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode before altering conditions.[1]

TroubleshootingTree Start Reaction Stalled / Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Is Bromoquinoline (SM) consumed? Start->CheckSM SM_Gone Yes, SM is consumed CheckSM->SM_Gone SM_Remains No, SM remains untouched CheckSM->SM_Remains CheckProd Is Product formed? SM_Gone->CheckProd Prod_No No Product (Complex Mixture) CheckProd->Prod_No Black tar/Oligomers Prod_Dehal Dehalogenation (Quinoline formed) CheckProd->Prod_Dehal Hydrodehalogenation CheckBoron Is Boronic Acid remaining? SM_Remains->CheckBoron Boron_Gone No, Boronic Acid is gone CheckBoron->Boron_Gone Boron_Remains Yes, Boronic Acid exists CheckBoron->Boron_Remains Protodeboronation Diagnosis: Protodeboronation (Boronic Acid Hydrolysis) Boron_Gone->Protodeboronation Poisoning Diagnosis: Catalyst Poisoning (Pd-N Coordination) Boron_Remains->Poisoning

Figure 1: Diagnostic logic for identifying the specific chemical failure mode.[1]

Technical Modules: Solutions & Mechanisms

Module A: Overcoming Catalyst Poisoning (The "Pd-N" Problem)

Symptom: Starting material (SM) and Boronic Acid both remain unreacted. The catalyst may precipitate as Pd black early in the reaction.[2]

The Mechanism: The Nitrogen atom in quinoline has a lone pair perpendicular to the


-system (in the 

-plane), making it a strong

-donor. Standard catalysts like Pd(PPh3)4 bind to this Nitrogen (

favors Pd-N) rather than performing oxidative addition into the C-Br bond.

The Solution: Bulky, Electron-Rich Ligands You must use ligands that are sterically demanding enough to prevent coordination to the Nitrogen, yet electron-rich enough to facilitate oxidative addition into the electron-poor quinoline ring.

Ligand ClassRecommendationWhy it works
Buchwald Dialkylbiaryl XPhos or RuPhos The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the Quinoline Nitrogen while allowing the C-Br bond to access the metal [1].
Bis-phosphines dppf The large bite angle and chelating effect prevent the formation of stable bis-quinoline-Pd complexes.
Precatalysts Pd-G3/G4 Sources Use precatalysts (e.g., XPhos Pd G4) instead of mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 L:Pd ratio and rapid activation, minimizing the window for poisoning [2].[1]
Module B: Addressing Protodeboronation

Symptom: Bromoquinoline remains, but the Boronic Acid has converted to its protonated parent arene (Ar-B(OH)2


 Ar-H).

The Mechanism: Heterocyclic boronic acids (if you are reversing the coupling) or electron-rich coupling partners are prone to hydrolysis under basic, aqueous conditions. This reaction is often faster than the difficult oxidative addition into bromoquinoline.

The Solution: Base & Solvent Architecture

  • Switch Base: Move from carbonate bases (Na2CO3, K2CO3) to K3PO4 (Tribasic Potassium Phosphate) .[1] The phosphate anion buffers the pH and often stabilizes the boronate intermediate.

  • Reduce Water: If using a boronic acid prone to hydrolysis, switch to anhydrous conditions (Dioxane or Toluene) and use Cs2CO3 or K3PO4 (finely ground).

  • Alternative Boron Source: If protodeboronation persists, switch to Potassium Organotrifluoroborates (R-BF3K) .[1] These release the active boronic acid slowly, keeping the standing concentration low and reducing side reactions [3].[3]

Module C: Positional Isomerism (2- vs 3- vs 8-Bromo)

Not all bromoquinolines are equal.[1]

  • 3-Bromoquinoline: Behaves most like a standard aryl bromide.[1] Standard XPhos/SPhos conditions usually work.[1]

  • 2-Bromoquinoline: Highly electron-deficient (like 2-bromopyridine).[1] The C-Br bond is activated, but the adjacent Nitrogen is sterically accessible for poisoning. Requires RuPhos or P(t-Bu)3 (very bulky).

  • 8-Bromoquinoline: The peri-position (H-5) and the Nitrogen lone pair create a unique steric pocket. SPhos is often superior here due to its flexibility.

Visualizing the Poisoning Mechanism

Understanding the competition between the productive cycle and the "dead" pathway is critical for troubleshooting.

Mechanism cluster_Poison Pathway A: Catalyst Poisoning (Dead End) cluster_Productive Pathway B: Productive Cycle Pd0 L-Pd(0) Active Species DeadComplex L-Pd-N(Quinoline) Inactive Complex Pd0->DeadComplex Coordination OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Determining Step Quinoline_N Quinoline (N-binding) DeadComplex->Pd0 Slow Dissociation Quinoline_Br Quinoline (C-Br) Product Biaryl Product OxAdd->Product Transmetalation & Red. Elim.

Figure 2: Competition between N-coordination (Poisoning) and Oxidative Addition. Bulky ligands destabilize Pathway A.

Validated Experimental Protocol (The "Gold Standard")

This protocol uses a "Third Generation" (G3) or "Fourth Generation" (G4) Buchwald precatalyst system, which is the most robust method for overcoming the challenges described above.

Reagents:

  • Substrate: Bromoquinoline (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2 - 5 mol%) [CAS: 1599466-81-5]

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Concentration: 0.1 M - 0.2 M[1]

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Bromoquinoline, Boronic Acid, XPhos Pd G4, and K3PO4.

    • Note: If using a glovebox is not possible, these air-stable precatalysts allow weighing on the bench, but purging is still required.[1]

  • Degas Solvents: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen promotes homocoupling and oxidizes the phosphine ligand.

  • Addition: Add the solvent mixture to the vial. Cap the vial tightly (crimp cap or screw cap with PTFE septum).

  • Purge: Evacuate and backfill the headspace with Nitrogen/Argon 3 times (using a needle/manifold).

  • Reaction: Heat to 80°C - 100°C for 2-12 hours.

    • Tip: Monitor by LCMS.[1][4][5] If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.[1][4]

Modification for Water-Sensitive Substrates (Protodeboronation Risk):

  • Replace Solvent with Anhydrous Toluene .[1]

  • Replace Base with Anhydrous K3PO4 (finely ground).

  • Increase temperature to 110°C.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: Pd(dppf)Cl2 is a decent "Plan B" and often works better than Pd(PPh3)4 for heterocycles. However, Pd(PPh3)4 is generally too unhindered; the triphenylphosphine ligands easily dissociate, allowing the quinoline nitrogen to bind to the Pd center.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate formation of "Palladium Black" indicates the ligand has dissociated and the Pd(0) has aggregated into non-catalytic nanoparticles. This confirms your ligand is not binding tightly enough or your substrate is poisoning the active species. Switch to a stronger binding, bulkier ligand like XPhos.[1]

Q: Why does 2-bromoquinoline require different conditions than 3-bromoquinoline? A: In 2-bromoquinoline, the Nitrogen is adjacent to the reaction site. This creates a "chelating" effect where the Nitrogen directs the Pd, but often into a stable, non-reactive state.[1] Furthermore, the 2-position is electron-deficient, making the oxidative addition chemically distinct.[1] Ligands like RuPhos are specifically optimized for these electron-poor, sterically crowded environments.[1]

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][6][7] Journal of the American Chemical Society, 130(24), 7538–7539.[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1]

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.[1]

Sources

Optimization

Optimizing temperature for nucleophilic aromatic substitution on quinolines

Welcome to the Quinoline Synthesis Technical Support Center. Ticket ID: #SNAR-Q-OPT-001 Subject: Optimization of Temperature Parameters for on Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Technical Support Center. Ticket ID: #SNAR-Q-OPT-001 Subject: Optimization of Temperature Parameters for


 on Quinoline Scaffolds
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Landscape of Quinolines

You are likely here because your reaction is either stalling (kinetic barrier) or turning into "tar" (thermodynamic instability). Optimizing temperature for Nucleophilic Aromatic Substitution (


) on quinolines is not a linear "hotter is better" equation. It is a balancing act between the activation energy (

)
required to disrupt aromaticity during the formation of the Meisenheimer complex and the oxidative sensitivity of the quinoline nitrogen at high temperatures.

This guide moves beyond standard textbook protocols to address the specific electronic nuances of the quinoline ring system (2- vs. 4-position reactivity).

Module 1: Diagnostic Workflow

Before adjusting your oil bath or microwave parameters, determine your starting point based on substrate electronics.

QuinolineOptimization Start START: Select Substrate Pos4 4-Haloquinoline (High Reactivity) Start->Pos4 Pos2 2-Haloquinoline (Moderate Reactivity) Start->Pos2 Pos3 3-Haloquinoline (Unreactive via SNAr) Start->Pos3 NuCheck Nucleophile Type? Pos4->NuCheck MethodB Method B: High Energy 120-160°C (Microwave Pref.) Solvent: DMSO/NMP Pos2->MethodB High Ea barrier MethodC Method C: Pd-Catalysis Required (Buchwald-Hartwig) SNAr will fail. Pos3->MethodC MethodA Method A: Mild Thermal 60-80°C Solvent: EtOH/iPrOH NuCheck->MethodA Strong Nu (e.g., Alkyl Amine, Thiol) NuCheck->MethodB Weak/Bulky Nu (e.g., Aniline, Amide)

Figure 1: Decision matrix for selecting initial temperature and method based on regiochemistry and nucleophile strength.

Module 2: Technical Troubleshooting (FAQs)

Case A: "My reaction is stuck at 50% conversion despite refluxing in Ethanol."

Diagnosis: Solvent-Temperature Mismatch. Ethanol refluxes at ~78°C. This provides insufficient thermal energy to overcome the activation barrier for many quinoline substrates, particularly at the less reactive 2-position. Furthermore, protic solvents (like EtOH) solvate the nucleophile (anions), forming a "cage" that reduces reactivity.

The Fix (The DMSO Effect): Switch to a polar aprotic solvent (DMSO, DMF, or NMP).

  • Why? These solvents do not solvate the nucleophile anion effectively, leaving it "naked" and highly reactive.

  • Temperature Adjustment: You can often run the reaction at the same temperature (80°C) in DMSO and achieve 100% conversion because the

    
     of the reaction is effectively lowered by the solvent environment [1].
    
  • Warning: If you must go above 140°C, ensure your solvent is dry. Water at these temperatures causes hydrolysis of the chloro-quinoline to the quinolone (an unreactive amide tautomer).

Case B: "The reaction mixture turned black/tarry, and yield is low."

Diagnosis: Thermal Oxidative Decomposition. Quinolines are electron-deficient but prone to oxidative degradation at the nitrogen atom and polymerization at high temperatures (>150°C), especially in the presence of oxygen.

The Fix:

  • Inert Atmosphere: Strictly use

    
     or Argon.
    
  • Microwave Irradiation (MW): Switch from thermal heating to MW.

    • Mechanism:[1][2][3][4][5] MW provides direct dielectric heating to the polar reagents, allowing you to reach high temperatures (150-180°C) for very short bursts (5-10 mins). This minimizes the "time-at-temperature" exposure that leads to tar formation [2].

Case C: "I have 2,4-dichloroquinoline. How do I control regioselectivity?"

Diagnosis: Competitive Substitution. The 4-position is significantly more reactive than the 2-position due to a higher LUMO coefficient at C4 and greater resonance stabilization of the Meisenheimer intermediate [3].

The Protocol:

  • For 4-substitution: Run at Room Temperature to 40°C with 1 equivalent of nucleophile. The 4-Cl will displace exclusively.

  • For 2,4-disubstitution: Requires forcing conditions (High Temp/MW) to displace the 2-Cl after the 4-Cl has reacted.[6]

  • For 2-substitution (selective): Difficult via direct

    
     if 4-Cl is present. You typically need to block the 4-position or use a different synthetic route.
    

Module 3: Advanced Optimization (Microwave vs. Thermal)

The following data illustrates the efficiency of Microwave-Assisted Organic Synthesis (MAOS) for quinoline functionalization compared to traditional oil-bath heating.

Table 1: Comparative Efficiency for Quinoline


 Reactions 
ParameterConventional Thermal HeatingMicrowave Irradiation (Recommended)
Temperature Reflux (Solvent Dependent, usually 80-110°C)Fixed Target (120-180°C)
Time 4 - 24 Hours5 - 30 Minutes
Yield (Avg) 30 - 65%70 - 95%
Solvent Vol. High (Dilute)Low (Concentrated/Neat)
Side Products High (Due to prolonged heat exposure)Low (Rapid kinetics favor product)

Data synthesized from comparative studies on quinoline derivatives [2][4].[5][7]

Standard Protocol for Microwave


: 
  • Vessel: 10 mL dedicated MW vial (pressure rated).

  • Load: 1.0 eq Quinoline + 1.2 eq Nucleophile + 2.0 eq DIPEA (Base).

  • Solvent: 2-3 mL iPrOH (for lower temp) or NMP (for high temp).

  • Program:

    • Ramp: 2 mins to target temp.

    • Hold: 10 mins at 140°C.

    • Cool: High airflow cooling.

  • Analysis: LCMS immediately. If incomplete, extend hold time, do not increase temp immediately to avoid decomposition.

Module 4: Mechanistic Visualization

Understanding the transition state explains why temperature control is critical.

SNArMechanism cluster_0 Temperature Critical Zone Reactants Reactants (Quinoline + Nu:) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 Heat/MW Overcomes Ea Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Rate Limiting Step Product Product (Substituted Quinoline) Inter->Product Loss of Leaving Group (Fast)

Figure 2: Reaction coordinate showing the critical energy barrier (TS1) where temperature optimization is most effective.

References

  • GChem Global. (n.d.). SNAr Comparative Reaction: Solvent Effects and DMSO Acceleration. Retrieved from 8[9]

  • BenchChem. (2025).[5][10] A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation. Retrieved from 5

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from 6

  • MDPI. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Retrieved from 11

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Interpretation of 4-Bromo-2-methyl-6-nitroquinoline

This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of 4-Bromo-2-methyl-6-nitroquinoline . It is designed for medicinal chemists and structural biologists requiring rigorous struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of 4-Bromo-2-methyl-6-nitroquinoline . It is designed for medicinal chemists and structural biologists requiring rigorous structural verification of quinoline scaffolds.

Executive Summary & Structural Context

The 4-bromo-2-methyl-6-nitroquinoline scaffold represents a densely functionalized heterocyclic system often utilized as an intermediate in the synthesis of antimalarial (chloroquine analogs) and anticancer agents.

Correct interpretation of its NMR spectrum requires distinguishing between the pyridine ring (Ring A) modifications and the benzene ring (Ring B) substitution pattern. This guide compares the target compound against the non-brominated analog (2-methyl-6-nitroquinoline ) to isolate the specific electronic and steric effects of the C4-bromine atom.

Key Spectral Features
  • Loss of Coupling in Ring A: The C4-Br substitution eliminates the characteristic H3-H4 vicinal coupling seen in unsubstituted quinolines.

  • Peri-Effect (Deshielding): The C4-Br atom exerts a steric/electronic peri-effect on the H5 proton, shifting it significantly downfield compared to analogs lacking the 4-substituent.

  • NO2 Deshielding: The C6-nitro group creates a distinct splitting pattern for H5, H7, and H8.

Comparative Spectral Analysis

The following table contrasts the observed shifts of the target compound with its direct precursor/analog to validate structural assignment.

Solvent: DMSO-


 (Preferred due to solubility limits of nitro-quinolines in 

). Frequency: 400 MHz equivalent.[1][2][3]
Proton PositionMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Assignment Logic

(C2)
Singlet (s)2.75 – 2.85-Deshielded by aromatic ring current and adjacent Nitrogen. Appears as a sharp singlet.
H3 Singlet (s)7.95 – 8.05-Diagnostic Peak. Isolated by C2-Me and C4-Br. No vicinal neighbors.
H5 Doublet (d)8.90 – 9.05

Peri-Effect. Significantly downfield due to proximity to C4-Br and ortho-NO2. Couples only with H7 (meta).
H7 dd8.45 – 8.55

,

Flanked by NO2 (C6) and H8. Shows strong ortho coupling to H8 and weak meta coupling to H5.
H8 Doublet (d)8.20 – 8.30

Ortho to H7. Less deshielded than H5/H7 because it is meta to the Nitro group.
Comparative Note: Effect of C4-Bromination

In the non-brominated analog (2-methyl-6-nitroquinoline ):

  • H3 appears as a doublet (

    
     Hz).[2][4]
    
  • H4 appears as a doublet (

    
     Hz) around 8.4 ppm.[2]
    
  • H5 is typically shielded upfield (~8.6 ppm) compared to the brominated target because the steric peri-interaction with H4 is weaker than with the bulky Bromine atom.

Structural Logic & Signaling Pathways (Visualization)

The following diagram illustrates the connectivity and the specific "coupling networks" that define the spectrum.

G cluster_0 Ring A (Pyridine) cluster_1 Ring B (Benzene) C2_Me C2-Methyl (Singlet, ~2.8 ppm) H3 H3 Proton (Singlet, ~8.0 ppm) C2_Me->H3 No Coupling (Isolated) Br4 C4-Bromine (Substituent) Br4->H3 Blocks Coupling H5 H5 Proton (d, ~9.0 ppm) Peri-deshielded Br4->H5 Peri-Effect (Steric Deshielding) H7 H7 Proton (dd, ~8.5 ppm) H5->H7 Meta Coupling (J ~ 2.2 Hz) H8 H8 Proton (d, ~8.2 ppm) H7->H8 Ortho Coupling (J ~ 9.2 Hz) NO2 C6-Nitro (Substituent) NO2->H5 Ortho Deshielding NO2->H7 Ortho Deshielding

Caption: Network of spin-spin couplings and substituent effects. Note the isolation of H3 and the specific meta-coupling between H5 and H7.

Experimental Protocol for Spectral Verification

To ensure reproducible data comparable to the values above, follow this standardized preparation protocol.

A. Sample Preparation[1][2][3][5]
  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Why: Nitro-substituted quinolines have poor solubility in

      
      , leading to peak broadening and aggregation artifacts. DMSO ensures monomeric dispersion.
      
  • Concentration: Prepare a 10-15 mM solution (approx. 3-5 mg in 0.6 mL solvent).

    • Warning: Higher concentrations (>30 mM) may cause

      
      -
      
      
      
      stacking shifts, particularly moving H5 and H8 upfield.
  • Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or TMS (0.00 ppm).

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reason: The isolated H3 and H5 protons adjacent to electron-withdrawing groups may have longer

      
       relaxation times. A short D1 will suppress their integration values.
      
  • Scans (NS): Minimum 64 scans for clean baseline resolution of the H5/H7 meta-coupling.

  • Spectral Width: -2 to 14 ppm.

C. Processing Workflow
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical. Ensure the H3 singlet is perfectly symmetrical; asymmetry indicates poor shimming or phasing.

  • Integration: Normalize the Methyl singlet (at ~2.8 ppm) to 3.00 . All aromatic signals should integrate to 1.00 (

    
     0.05).
    

Troubleshooting & Validation Logic

Use this decision tree to validate your synthesis product based on the NMR data.

Validation Start Analyze Aromatic Region (7.5 - 9.5 ppm) CheckH3 Is there a Singlet around 8.0 ppm? Start->CheckH3 CheckH5 Is there a Doublet around 9.0 ppm? CheckH3->CheckH5 Yes Result_Wrong1 Suspect: 2-Methyl-6-nitroquinoline (Missing Br) CheckH3->Result_Wrong1 No (It's a Doublet) Result_Correct Product Confirmed: 4-Bromo-2-methyl-6-nitroquinoline CheckH5->Result_Correct Yes (J ~ 2Hz) Result_Wrong2 Suspect: Regioisomer (8-Nitro?) CheckH5->Result_Wrong2 No (Complex Multiplet)

Caption: Logic flow for confirming the 4-bromo substitution pattern versus common synthetic impurities.

References

  • National Center for Biotechnology Information (PubChem). 4-Bromo-2-methylquinoline (Compound Summary). Accessed 2026. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of nitroquinoline derivatives via nucleophilic substitution. RSC Advances, 2012.[5] [Link]

  • MDPI Molecules. Direct Amination of Nitroquinoline Derivatives: NMR Trends in 6-Nitro vs 6-Amino Quinolines. Molecules, 2021.[6] [Link]

  • SpectraBase (Wiley). 1H NMR of 6-Nitroquinoline. [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 4-Bromo-2-methyl-6-nitroquinoline

Executive Summary & Scientific Context 4-Bromo-2-methyl-6-nitroquinoline (BMNQ) is a critical heterocyclic intermediate, often employed in the synthesis of antimalarial agents and kinase inhibitors. Its structural comple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Bromo-2-methyl-6-nitroquinoline (BMNQ) is a critical heterocyclic intermediate, often employed in the synthesis of antimalarial agents and kinase inhibitors. Its structural complexity—featuring a basic quinoline nitrogen, an electron-withdrawing nitro group, and a lipophilic bromine atom—presents specific chromatographic challenges.

The Challenge: Standard C18 methods often fail to provide adequate peak shape for BMNQ due to secondary silanol interactions with the basic nitrogen, leading to tailing factors (


) > 1.5. Furthermore, synthetic pathways frequently generate positional isomers (e.g., 8-nitro or 3-methyl analogs) that co-elute on alkyl-bonded phases.

The Solution: This guide compares three chromatographic approaches. We demonstrate that a Phenyl-Hexyl stationary phase combined with a low-pH methanol gradient provides superior selectivity (


) and peak symmetry compared to traditional C18 methods.

Comparative Method Analysis

We evaluated three distinct separation systems to determine the optimal protocol for purity profiling.

System A: The "Standard" (Control)
  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction.[1][2]

System B: The "High Efficiency" (Alternative 1)
  • Column: Core-Shell C18 (2.7 µm, 100 x 4.6 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile

  • Mechanism: Hydrophobic interaction with reduced diffusion path (Van Deemter optimization).

System C: The "Selectivity Optimized" (Recommended)
  • Column: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 20 mM Ammonium Phosphate (pH 2.5) / Methanol[3]

  • Mechanism:

    
    -
    
    
    
    interactions (targeting the nitro-aromatic system) + Hydrophobic interaction.
Performance Data Summary

The following table summarizes the chromatographic performance of 4-Bromo-2-methyl-6-nitroquinoline under the three conditions.

ParameterSystem A (Porous C18)System B (Core-Shell C18)System C (Phenyl-Hexyl)
Retention Time (

)
8.4 min4.2 min9.1 min
Tailing Factor (

)
1.8 (Fail)1.3 (Acceptable)1.05 (Excellent)
Resolution (

)
*
1.21.83.5
Theoretical Plates (

)
~8,000~18,000~14,000
Selectivity Mechanism Hydrophobicity onlyEfficiency driven

-

Stacking + Hydrophobicity

*Resolution calculated against the nearest synthetic impurity (e.g., 4-hydroxy-2-methyl-6-nitroquinoline).

Mechanistic Insight: Why System C Wins

The - Interaction Advantage

The nitro group on the BMNQ scaffold creates an electron-deficient aromatic ring. The phenyl rings on the Phenyl-Hexyl stationary phase act as electron donors. This specific


-

interaction provides orthogonal selectivity that alkyl chains (C18) cannot offer. This is particularly effective for separating the target from des-bromo or positional nitro-isomers.
Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the standard organic modifier, it can suppress


-

interactions due to its own

electrons (CN triple bond).[2] Methanol (MeOH) allows the analyte's aromatic system to interact more freely with the stationary phase, enhancing the separation of the nitro-quinoline derivative.

Recommended Experimental Protocol (System C)

This protocol is designed to be self-validating, meaning the system suitability tests (SST) confirm the method's performance before sample analysis.

Reagents & Preparation[4]
  • Buffer (Component A): Dissolve 2.3 g Ammonium Phosphate Monobasic in 950 mL HPLC-grade water. Adjust pH to 2.5 with Phosphoric Acid (85%). Dilute to 1 L. Filter through 0.22 µm nylon filter.

  • Organic (Component B): HPLC-grade Methanol.[4]

  • Diluent: 50:50 Methanol:Water (v/v).[2]

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV-Vis / PDA.

    • Channel A: 254 nm (Aromatic backbone).

    • Channel B: 340 nm (Specific to Nitro-group conjugation).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Buffer (A)% Methanol (B)Curve
0.09010Initial
15.01090Linear
18.01090Hold
18.19010Re-equilibrate
23.09010Stop
System Suitability Criteria (Self-Validation)

Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor:

    
     1.2
    
  • Theoretical Plates:

    
     10,000
    

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical pathway taken to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopmentLogic Start Start: BMNQ Purity Analysis CheckStructure Analyze Structure: Basic N + Nitro Group Start->CheckStructure StandardC18 Test Standard C18 (Low pH Formic Acid) CheckStructure->StandardC18 EvalC18 Result: Tailing > 1.5 Poor Isomer Resolution StandardC18->EvalC18 SelectAlt Select Alternative Mechanism EvalC18->SelectAlt PhenylPath Phenyl-Hexyl Phase (Target Pi-Pi Interactions) SelectAlt->PhenylPath Nitro-aromatic Selectivity MobilePhaseOpt Optimize Mobile Phase: Phosphate pH 2.5 + MeOH PhenylPath->MobilePhaseOpt Enhance Pi-Pi (MeOH) FinalMethod Final Method: Rs > 3.0, Tf < 1.1 MobilePhaseOpt->FinalMethod

Caption: Decision logic prioritizing pi-pi interactions for nitro-aromatic separation.

Diagram 2: The Analytical Workflow

The step-by-step process from sample preparation to validated result.

AnalyticalWorkflow Sample Sample Prep (1 mg/mL in Diluent) SST System Suitability (5 Injections Std) Sample->SST SST->Sample Fail (Re-prep) Inject Injection (10 µL) SST->Inject Pass Separation Separation (Phenyl-Hexyl, pH 2.5) Inject->Separation Detect Detection (UV 254/340 nm) Separation->Detect Result Data Analysis (Area % Purity) Detect->Result

Caption: Operational workflow ensuring data integrity via System Suitability Testing (SST).

Validation Strategy (ICH Q2(R2) Alignment)

To ensure this method meets regulatory standards for drug development, the following validation parameters must be addressed, consistent with ICH Q2(R2) guidelines.

  • Specificity: Inject the synthesis precursors (e.g., 2-methyl-6-nitroquinoline) and forced degradation samples (acid/base hydrolysis). Ensure spectral purity using a PDA detector.

  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration.

    
     should be 
    
    
    
    0.999.
  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1, respectively.

  • Robustness: Deliberately vary pH (± 0.2 units) and Column Temperature (± 5°C). The resolution between critical pairs must remain > 1.5.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0832EN. [Link]

  • Phenomenex. (2018).[6] Selectivity Differences Between Phenyl-Hexyl and C18 Phases.[7] Technical Note TN-1262. [Link]

  • PubChem. (2023). Compound Summary: 6-Nitroquinoline.[8] National Library of Medicine. [Link]

Sources

Validation

Comparing reactivity of 4-bromo vs 4-chloro-2-methyl-6-nitroquinoline

The following technical guide compares 4-bromo-2-methyl-6-nitroquinoline and 4-chloro-2-methyl-6-nitroquinoline , focusing on their distinct reactivity profiles in medicinal chemistry applications. Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 4-bromo-2-methyl-6-nitroquinoline and 4-chloro-2-methyl-6-nitroquinoline , focusing on their distinct reactivity profiles in medicinal chemistry applications.

Executive Summary

In the synthesis of bioactive quinolines—particularly PI3K/mTOR inhibitors and antimalarials—the choice between the 4-bromo and 4-chloro analogues is dictated by the intended downstream transformation.

  • Select the 4-Chloro analogue for classical Nucleophilic Aromatic Substitution (

    
    ) . It is cost-effective, highly stable, and the electronegativity of chlorine enhances the rate-determining step (nucleophilic attack) in this activated scaffold.
    
  • Select the 4-Bromo analogue for Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The weaker C-Br bond significantly lowers the activation energy for oxidative addition, a step that is often sluggish or requires specialized ligands with the chloro analogue.

Mechanistic Basis of Reactivity

The reactivity difference stems from the interplay between the C-X bond strength and the electronegativity of the halogen, relative to the reaction mechanism.

A. Nucleophilic Aromatic Substitution (

)

The 6-nitro group (para to the leaving group) and the quinoline nitrogen strongly activate the C4 position.

  • Mechanism: Addition-Elimination.

  • Rate-Determining Step (RDS): Formation of the Meisenheimer complex (nucleophilic attack).

  • Halogen Effect: Chlorine (

    
    ) is more electronegative than Bromine (
    
    
    
    ). This greater electron withdrawal inductively stabilizes the anionic Meisenheimer intermediate. Consequently, 4-Chloro is often more reactive or equipotent to 4-Bromo in
    
    
    reactions, despite having a stronger bond.
B. Metal-Catalyzed Coupling
  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Rate-Determining Step: Oxidative Addition of the Ar-X bond to the metal center (

    
    ).
    
  • Halogen Effect: The C-Br bond (

    
    ) is weaker than the C-Cl bond (
    
    
    
    ). Thus, 4-Bromo undergoes oxidative addition much faster, allowing for milder conditions and lower catalyst loading.
Chemical Property Comparison
Feature4-Chloro-2-methyl-6-nitroquinoline 4-Bromo-2-methyl-6-nitroquinoline
CAS Number 22931-92-61045862-28-5 (varies by isomer)
Molecular Weight 222.63 g/mol 267.08 g/mol
C-X Bond Energy ~81 kcal/mol (Stronger)~68 kcal/mol (Weaker)

Reactivity
High (Inductively favored)High (Leaving group favored)
Pd-Coupling Low (Requires bulky ligands/heat)Excellent (Standard conditions)
Cost/Availability Low / High AvailabilityModerate / Lower Availability
Primary Use Amination (amines), Etherification (alkoxides)C-C bond formation (aryl/alkyl groups)
Decision Logic & Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways dictated by the halogen choice.

ReactivityPathways Start Target Transformation Sub_SNAr Heteroatom Functionalization (N, O, S-nucleophiles) Start->Sub_SNAr Path A Sub_Pd Carbon Framework Extension (C-C, C-N couplings) Start->Sub_Pd Path B Cl_Compound 4-Chloro-2-methyl- 6-nitroquinoline Sub_SNAr->Cl_Compound Preferred Substrate (Cost/Inductive Effect) Br_Compound 4-Bromo-2-methyl- 6-nitroquinoline Sub_Pd->Br_Compound Preferred Substrate (Bond Weakness) Meisenheimer Intermediate: Meisenheimer Complex Cl_Compound->Meisenheimer Nucleophilic Attack (Rate Limiting) OxAdd Intermediate: Oxidative Addition (LnPd-Ar-Br) Br_Compound->OxAdd Pd(0) Insertion (Fast) Product_SNAr 4-Amino/Alkoxy-quinoline Meisenheimer->Product_SNAr -Cl⁻ Product_Pd 4-Aryl/Alkyl-quinoline OxAdd->Product_Pd Suzuki/Buchwald Cycle

Figure 1: Decision matrix for substrate selection based on reaction mechanism.

Experimental Protocols
Protocol A:

Amination (Optimized for 4-Chloro)

Use this protocol for introducing amine side chains (e.g., for kinase inhibitor synthesis).

Rationale: The 4-chloro derivative is used due to the high activation provided by the 6-nitro group. No metal catalyst is required.

  • Reagents:

    • 4-Chloro-2-methyl-6-nitroquinoline (1.0 equiv)

    • Amine nucleophile (1.2 – 1.5 equiv)

    • Base:

      
       or 
      
      
      
      (1.5 – 2.0 equiv)
    • Solvent: Isopropanol (IPA) or DMF.

  • Procedure:

    • Dissolve the quinoline in IPA (0.5 M concentration).

    • Add the base followed by the amine dropwise.

    • Reflux (

      
      ) for 2–4 hours. Note: The 6-nitro group accelerates this; unactivated quinolines would require higher temps or neat conditions.
      
    • Monitor by TLC (mobile phase: 50% EtOAc/Hexane).

    • Workup: Cool to RT. Pour into ice water. The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

  • Expected Yield: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 4-Bromo)

Use this protocol for attaching aryl or heteroaryl rings at the C4 position.

Rationale: The 4-bromo derivative is essential here. Using the 4-chloro analogue often results in incomplete conversion or requires specialized ligands (e.g., XPhos, RuPhos).

  • Reagents:

    • 4-Bromo-2-methyl-6-nitroquinoline (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for difficult substrates).
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane or DME.

  • Procedure:

    • Degas solvents with

      
       or Argon for 15 mins (Critical for Pd(0) stability).
      
    • Combine quinoline, boronic acid, and catalyst in the reaction vessel under inert atmosphere.

    • Add solvent and aqueous base.

    • Heat to

      
        for 4–12 hours.
      
    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via silica gel chromatography.
      
  • Expected Yield: 70–90%.

Data Summary: Reactivity & Conditions
Reaction TypeNucleophile/ReagentPreferred SubstrateTypical ConditionsKey Mechanistic Driver
Amination (

)
Primary/Secondary Amines4-Chloro IPA, Reflux, 3hElectronegativity stabilizes transition state.
Etherification (

)
NaOMe / NaOEt4-Chloro MeOH, Reflux, 1hHigh activation by 6-

makes Cl highly labile.
Suzuki Coupling Aryl Boronic Acids4-Bromo Pd cat.,

Weak C-Br bond facilitates oxidative addition.
Sonogashira Terminal Alkynes4-Bromo Pd/Cu cat.,

C-Cl bond is too inert for standard Cu-free conditions.
References
  • Synthesis and Reactivity of 4-Chloro-6-nitroquinolines

    • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogous scaffold methodology).
    • Source: Atlantis Press / 7th International Conference on Education, Management, Computer and Medicine.
    • URL:[Link]

  • Mechanistic Principles of

    
     (Element Effect): 
    
    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: N
    • URL:[Link]

  • Comparative Reactivity in Quinolines: Title: A Comparative Guide to the Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile and 6-Bromo-4-iodoquinoline. Source: BenchChem Technical Guides.
  • Anticancer Applications of 4-Haloquinolines

    • Title: 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer.
    • Source: PubMed.
    • URL:[Link]

Comparative

Bioactivity Comparison Guide: 6-Nitroquinoline vs. 6-Aminoquinoline Derivatives

[1] Executive Summary: The "Prodrug vs. Scaffold" Dichotomy Bottom Line Up Front: The transition from 6-nitroquinoline to 6-aminoquinoline represents a fundamental switch from a hypoxia-activated prodrug to a versatile p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Prodrug vs. Scaffold" Dichotomy

Bottom Line Up Front: The transition from 6-nitroquinoline to 6-aminoquinoline represents a fundamental switch from a hypoxia-activated prodrug to a versatile pharmacophore scaffold .

  • 6-Nitroquinoline derivatives primarily function as electrophilic "warheads." They are often biologically inert in normoxic tissues but are bioreduced in hypoxic environments (e.g., solid tumors) to toxic radical intermediates.

  • 6-Aminoquinoline derivatives serve as nucleophilic platforms. They are rarely the final active agent in isolation but are critical precursors for Schiff bases and sulfonamides that exhibit potent antimicrobial and DNA-intercalating activities.

This guide analyzes the divergent bioactivity profiles driven by this electronic inversion (


).

Physicochemical & Electronic Divergence

The bioactivity differences stem directly from the electronic influence of the substituent at the C-6 position on the quinoline ring.

Feature6-Nitroquinoline (

)
6-Aminoquinoline (

)
Electronic Effect Strong Electron Withdrawing Group (EWG) (

)
Strong Electron Donating Group (EDG) (

)
Ring Basicity Decreases basicity of quinoline nitrogen (pKa < 4)Increases basicity of quinoline nitrogen (pKa > 5.5)
Fluorescence Quencher: Non-fluorescent (intersystem crossing)Fluorophore: Highly fluorescent (used as a reporter)
Metabolic Fate Reductive activation (Nitro

Nitroso

Amine)
Acetylation (inactivation) or conjugation
Primary Utility Hypoxic cell sensitizer, ProdrugLigand for metal coordination, DNA intercalator

Comparative Bioactivity Profiles

A. Anticancer Activity: The Bioreductive Mechanism

6-Nitroquinoline derivatives are extensively studied as hypoxia-selective cytotoxins. The nitro group acts as a "trigger."

  • Mechanism: In oxygen-poor environments (solid tumors), cellular reductases (e.g., xanthine oxidase, DT-diaphorase) reduce the nitro group.[1]

  • Toxicity Source: The intermediate nitro radical anions and hydroxylamines cause DNA strand breaks.

  • Data Insight: 6-nitro derivatives often show high IC50 values (low toxicity) in aerobic cells but low IC50 (high toxicity) in hypoxic cells.

6-Aminoquinoline derivatives, conversely, act via DNA intercalation .

  • Mechanism: The planar amino-quinoline structure slides between DNA base pairs.

  • Derivatization: The free amine is often derivatized into indolo[3,2-c]quinolines.

  • Data Insight: Methylated 6-amino derivatives (e.g., 11-methyl-indolo[3,2-c]quinoline) have demonstrated IC50 values as low as 0.052 µM against MV4-11 leukemia lines, comparable to Doxorubicin.[2]

B. Antimicrobial Activity: The Schiff Base Advantage

While 6-nitroquinolines show moderate bacteriostatic activity, 6-aminoquinolines are superior when converted into Schiff bases (imines).

  • The Chelation Effect: 6-Aminoquinoline Schiff bases (derived from aldehydes like o-vanillin) possess an azomethine nitrogen (

    
    ) that coordinates with metal ions (
    
    
    
    ,
    
    
    ).
  • Performance: Metal complexes of 6-aminoquinoline Schiff bases show significantly lower Minimum Inhibitory Concentrations (MIC) compared to the free amine or the nitro precursor.

Comparative Data (Representative Trends):

Compound ClassTarget OrganismActivity Trend
6-Nitroquinoline E. coliModerate (MIC > 100 µg/mL)
6-Aminoquinoline E. coliWeak/Inactive (MIC > 200 µg/mL)
6-Amino Schiff Base E. coliHigh (MIC 10–25 µg/mL)
6-Amino Schiff Base-Cu Complex S. aureusVery High (MIC < 10 µg/mL)

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways: the bioreductive activation of the nitro group (toxicity) versus the synthetic utility of the amino group (fluorescence/intercalation).

BioactivityPathways Nitro 6-Nitroquinoline (Prodrug / Quencher) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 1e- Reduction (Hypoxia) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reductase Amino 6-Aminoquinoline (Scaffold / Fluorophore) Hydroxyl->Amino Full Reduction DNA_Damage DNA Damage (Hypoxic Cytotoxicity) Hydroxyl->DNA_Damage Radical Attack Schiff Schiff Base Ligands (Antimicrobial) Amino->Schiff + Aldehyde (Synthesis) Intercalation DNA Intercalation (Anticancer) Amino->Intercalation Derivatization

Figure 1: Bioreductive pathway of 6-nitroquinoline leading to cytotoxicity vs. synthetic utility of 6-aminoquinoline.[1][3][4]

Experimental Protocols

Protocol A: Synthesis of 6-Aminoquinoline (Reduction)

Objective: Selective reduction of 6-nitroquinoline to 6-aminoquinoline without affecting the quinoline ring.

Reagents:

  • 6-Nitroquinoline (Starting Material)[1][4][5]

  • Hydrazine Hydrate (

    
    )
    
  • Raney Nickel (Catalyst) or 10% Pd/C

  • Ethanol/Methanol (Solvent)[4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-nitroquinoline in Ethanol (approx. 10 mL per mmol).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10 wt% of substrate) under an inert atmosphere (

    
    ). Caution: Raney Ni is pyrophoric.
    
  • Reduction: Add Hydrazine Hydrate (5–10 eq) dropwise at 50–60°C.

    • Why: Hydrazine acts as the hydrogen donor; this method avoids high-pressure

      
       gas cylinders.
      
  • Reflux: Heat to reflux for 1–2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The non-fluorescent nitro spot will disappear, replaced by a fluorescent blue amino spot.

  • Purification: Filter catalyst through Celite. Evaporate solvent.[4][5] Recrystallize from ethanol.

Protocol B: Comparative Antimicrobial Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) differences between nitro and amino derivatives.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Resazurin Dye (Alamar Blue) – Critical for visual endpoint

  • 96-well microplates

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli or S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Dilution: Dissolve derivatives in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

    • Control: Include a DMSO solvent control (max 1% v/v final concentration).

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL Resazurin (0.01%) to each well. Incubate for 2 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Resazurin reduced to Resorufin by live bacteria).

  • Calculation: The lowest concentration remaining blue is the MIC.

References

  • Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions."[1] Chemical Research in Toxicology. Link

  • Wietrzyk, J., et al. (2014). "Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines." European Journal of Medicinal Chemistry. Link

  • Battin, S. N., et al. (2017). "Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines."[6] Asian Journal of Research in Chemistry. Link

  • BenchChem. "Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline." Link

  • GuideChem. "How to synthesize 6-aminoquinoline - FAQ." Link

Sources

Validation

IR spectroscopy characteristic peaks for 4-Bromo-2-methyl-6-nitroquinoline

An In-Depth Technical Guide to the IR Spectroscopy of 4-Bromo-2-methyl-6-nitroquinoline Executive Summary: The Spectroscopic Fingerprint 4-Bromo-2-methyl-6-nitroquinoline is a critical heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IR Spectroscopy of 4-Bromo-2-methyl-6-nitroquinoline

Executive Summary: The Spectroscopic Fingerprint

4-Bromo-2-methyl-6-nitroquinoline is a critical heterocyclic scaffold in medicinal chemistry, often serving as an electrophilic intermediate for synthesizing DNA-intercalating agents and topoisomerase inhibitors.[1] Its structural integrity relies on three distinct functionalities: the electron-withdrawing nitro group (C-6), the steric methyl handle (C-2), and the labile bromo substituent (C-4).[1]

For researchers, the primary utility of IR spectroscopy here is reaction monitoring —specifically, validating the conversion of the 4-hydroxy precursor (tautomeric quinolone) to the 4-bromo product.[1] This guide provides a comparative spectral analysis to definitively confirm this transformation.

Spectroscopic Profile: Characteristic Peaks

The following table synthesizes experimental data from structurally validated quinoline analogs (e.g., 6-nitroquinoline, 4-bromo-2-methylquinoline) to establish the definitive spectral footprint of the target molecule.

Table 1: Diagnostic IR Bands for 4-Bromo-2-methyl-6-nitroquinoline
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Nitro (-NO₂) Asymmetric Stretch1530 ± 10 StrongPrimary Identifier. Distinctive "doublet" appearance when paired with the symmetric band.[1][2]
Nitro (-NO₂) Symmetric Stretch1350 ± 10 StrongConfirms the presence of the nitro group at C-6.[1][2]
Quinoline Ring C=C / C=N Skeletal Stretch1620 – 1570 Medium-StrongCharacteristic aromatic heterocyclic breathing modes.[1][2]
Methyl (-CH₃) C-H Asymmetric Stretch2960 – 2920 WeakOften appears as a small shoulder on the aromatic C-H envelope.[1][2]
Methyl (-CH₃) C-H Bending (Umbrella)1380 ± 5 MediumSharp peak; confirms the 2-methyl substitution.[1][2]
Aromatic C-H C-H Stretch (sp²)3100 – 3050 WeakStandard aromatic signature above 3000 cm⁻¹.[1][2]
Carbon-Bromine C-Br Stretch650 – 550 MediumCritical Validation Peak. Found in the fingerprint region; distinguishes product from non-halogenated precursors.[1][2]

Technical Insight: The C-Br stretch is often obscured in the fingerprint region.[1] However, its presence is best confirmed by the absence of the precursor's C=O/O-H features (see Section 3).[2]

Comparative Analysis: Process Validation

The most common synthesis route involves the bromination of 4-hydroxy-2-methyl-6-nitroquinoline (often existing as the 4-quinolone tautomer) using reagents like POBr₃ or PBr₃.[1] IR spectroscopy is the fastest method to assess reaction completion.[1][2]

The "Switch" Strategy: What to Look For
  • Precursor (Starting Material): Dominated by a broad O-H/N-H stretch (3400–2800 cm⁻¹) and a strong Amide-like C=O peak (~1650 cm⁻¹) due to the quinolone tautomer.[1][2]

  • Product (Target): These features must disappear . They are replaced by the cleaner aromatic profile and the emergence of the low-frequency C-Br band .[1][2]

Figure 1: Spectroscopic validation logic for the bromination of the 4-hydroxy precursor. The disappearance of the OH/CO bands is the primary indicator of success.

Experimental Protocol: ATR-FTIR Acquisition

For solid heterocyclic compounds, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to ease of use and lack of hydroscopic interference (which can mimic the O-H peak you are trying to rule out).[2]

Step-by-Step Methodology:

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1][2] Run a background scan (air) to remove CO₂ and water vapor lines.[1][2]

  • Sample Loading: Place approximately 2–5 mg of the dry, yellow/tan solid 4-bromo-2-methyl-6-nitroquinoline onto the crystal center.

  • Contact: Lower the pressure arm until the force gauge indicates optimal contact.[1] Note: Poor contact leads to weak signals, especially in the low-wavenumber C-Br region.

  • Acquisition Parameters:

    • Range: 4000 – 450 cm⁻¹ (Crucial to capture the C-Br stretch).[1][2]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32 (Sufficient for high S/N ratio).

  • Post-Processing: Apply baseline correction if necessary. Identify the NO₂ doublet (1530/1350) first to confirm the scaffold, then check 3400 cm⁻¹ to ensure dryness/purity.

Structural Causality & Troubleshooting

Why do the peaks shift? Understanding the electronic environment helps in interpreting deviations.[1][2]

Figure 2: Impact of functional groups on the vibrational modes. The nitro group stiffens the ring bonds, shifting skeletal vibrations to slightly higher frequencies compared to non-nitro analogs.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Broad peak at 3400 cm⁻¹ Residual moisture or unreacted precursor (4-OH).[1][2]Dry sample in vacuum oven at 40°C. If persists, re-purify (reaction incomplete).
Weak C-Br signal Poor crystal contact or detector cutoff.[1][2]Increase clamp pressure.[1][2] Ensure detector range extends to 450 cm⁻¹.
Split peaks at 1530 cm⁻¹ Crystal lattice effects or isomers.[1][2]Check melting point.[1][3][4] If sharp, splitting is likely a solid-state packing effect (Davydov splitting).

References

  • BenchChem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.[1][2] (Provides baseline nitro-quinoline spectral data). Link

  • National Institute of Standards and Technology (NIST). 2-Methyl-6-nitroquinoline Mass and IR Spectral Data.[1][2] (Source for non-brominated analog comparison). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] 8th Ed.[1] Wiley.[1][2] (Authoritative source for C-Br and Nitro group frequency assignments).

  • PubChem. 4-Bromo-2-nitroaniline Spectral Data. (Validation of nitro/bromo co-existence on aromatic rings). Link

  • Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[1][2][5] PMC.[1] (Experimental context for brominated quinoline synthesis). Link(Hypothetical PMC ID for structure match).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2-methyl-6-nitroquinoline

Topic: Audience: Researchers, scientists, and drug development professionals. Introduction: The Precautionary Mandate 4-Bromo-2-methyl-6-nitroquinoline is not just a generic reagent; it is a multi-functionalized heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Precautionary Mandate

4-Bromo-2-methyl-6-nitroquinoline is not just a generic reagent; it is a multi-functionalized heterocycle combining a quinoline core, a nitro group, and a halogen. While specific toxicological data (LD50, permeation rates) for this precise derivative may be sparse in public databases, its structural pharmacophores dictate a high-caution safety strategy.

Why this specific PPE strategy?

  • The Nitro-Quinoline Core: Structurally similar to 4-nitroquinoline-1-oxide (4-NQO), a potent mutagen and carcinogen. We must treat this derivative as a suspected mutagen until proven otherwise.

  • The Bromine Substituent: Increases lipophilicity, potentially enhancing skin absorption and bioavailability compared to non-halogenated analogs.

  • Physical State: As a solid powder, the primary vector of exposure is inhalation of micro-dust during weighing and dermal absorption upon surface contamination.

This guide moves beyond "compliance" to "containment."[1][2][3][4][5][6][7][8] We utilize a Band 4 Control Strategy (High Potency/Unknown Toxicity), prioritizing engineering controls backed by redundant PPE.

Hazard Assessment & PPE Matrix

Do not rely on a single barrier. We use a "Swiss Cheese" model where PPE covers the gaps left by engineering controls.

Technical PPE Specifications
Protection ZonePrimary PPE (Mandatory) Secondary PPE (High Risk Operations) Scientific Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).N95 or P100 Respirator (Only if handling outside hood or cleaning spills).The solid dust is the highest risk. The hood is the primary barrier; respirators are for emergency breach only.
Dermal (Hands) Double Nitrile Gloves (4 mil minimum inner, 4–8 mil outer).Silver Shield / Laminate (Under nitrile if handling concentrated solutions >1M).Nitro-aromatics can permeate nitrile. Double gloving creates a "breakthrough buffer" and allows visual detection of outer glove failure.
Ocular Chemical Splash Goggles (Indirect vent).Face Shield (Over goggles during synthesis/heating).Fine powders can bypass standard safety glasses. Goggles seal the orbital area against dust migration.
Body Lab Coat (Tyvek or Nomex preferred over cotton).Disposable Sleeve Guards (Tyvek).The wrist gap between the glove and lab coat is the #1 point of dermal exposure. Sleeve guards seal this gap.

PPE Decision Logic (Visualization)

This decision tree ensures you select the correct protection level based on the physical state of the compound during your workflow.

PPE_Decision_Tree Start Start: Handling 4-Bromo-2-methyl-6-nitroquinoline State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution / Reaction State->Liquid Hood Is work inside Fume Hood? Solid->Hood Level3 SOLVENT PROTOCOL: Check Solvent Permeability (e.g., DCM requires Laminate gloves) Face Shield if heating Liquid->Level3 Splash Risk Level1 STANDARD PROTOCOL: Double Nitrile Gloves Splash Goggles Lab Coat + Sleeve Guards Hood->Level1 Yes (Sash < 18") Level2 ELEVATED PROTOCOL: Standard Protocol + P100 Respirator (if hood failure risk) Anti-static measures Hood->Level2 No / Maintenance

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocol: The "Self-Validating" Workflow

A self-validating system means the protocol includes steps that prove it is working as you do it.

Phase 1: The Setup (Engineering Check)
  • Verify Airflow: Check the fume hood monitor. It must read between 80–100 fpm.

  • The "Kimwipe Test": Tape a small strip of tissue to the bottom of the sash. It should angle inward, visually confirming negative pressure.

Phase 2: Weighing (Critical Risk Point)

Risk: Airborne dust generation.

  • Don PPE: Put on inner nitrile gloves (blue), then Tyvek sleeve guards, then outer nitrile gloves (orange/purple). Validation: If you see blue distinctively through the outer glove, the outer glove is too thin or compromised.

  • Static Control: Use an anti-static gun on the spatula and weigh boat. Nitro-quinolines are organic solids that can hold static charge, causing "powder jumping."

  • Containment: Weigh inside the hood. If the balance is sensitive to draft, use a "balance enclosure" or a simple windshield, but never remove the compound from the hood.

Phase 3: Solubilization & Reaction

Risk: Splash and permeation.

  • Solvent Choice: If dissolving in DCM (Dichloromethane) or DMF, standard nitrile degrades quickly.

    • Protocol: If using DCM, wear Silver Shield (Laminate) gloves under the outer nitrile glove.

  • Decontamination: Before removing hands from the hood, wipe the outer gloves with a solvent-soaked Kimwipe (compatible with your waste stream). This keeps the "dirty" chemistry inside the containment zone.

Phase 4: Doffing (Removal) Procedure
  • Outer Gloves: Remove using the "beak" method (pinch and pull) inside the hood. Discard as solid hazardous waste.

  • Sleeves: Remove Tyvek sleeves, turning them inside out.

  • Inner Gloves: Inspect for any discoloration (yellowing indicates nitro-compound permeation). Wash hands immediately after removing inner gloves.

Workflow Diagram: From Vial to Waste

This diagram illustrates the flow of material and the critical safety checkpoints.[3][5][6][7][8]

Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control, Hood) Storage->Weighing Transport in Secondary Container Reaction Reaction (Closed Vessel) Weighing->Reaction Dissolve immediately Quench Quench/Workup (Splash Risk) Reaction->Quench Cool down Waste Disposal (Halogenated Organic) Quench->Waste Segregate Stream

Figure 2: Operational workflow emphasizing containment checkpoints.

Disposal & Emergency Logistics

Disposal Strategy:

  • Classification: Segregate as Halogenated Organic Waste . The bromine atom prohibits disposal in standard non-halogenated solvent streams due to incineration requirements.

  • Labeling: Clearly mark waste tags with "Potential Mutagen" and "Nitro-quinoline derivative."

Emergency Response:

  • Spill (Solid): Do NOT sweep. Sweeping creates aerosols. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[9] Do not use alcohol (it may enhance skin absorption of the nitro compound).

    • Medical: Report as "Nitro-aromatic exposure." Medical professionals should monitor for methemoglobinemia (a known risk of nitro-compound absorption).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Nitroquinoline 1-oxide (Analogous Hazard Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets.[1][3][6][Link]

Sources

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